Product packaging for 6-Deoxy-Hexose(Cat. No.:CAS No. 97466-79-0)

6-Deoxy-Hexose

Cat. No.: B7796470
CAS No.: 97466-79-0
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-UHFFFAOYSA-N
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Description

6-Deoxy-Hexose refers to a class of monosaccharides with six carbon atoms where the hydroxyl group at the 6th position is replaced by a hydrogen atom . These sugars, such as L-fucose and L-rhamnose, are biologically potent and serve as critical components in a wide range of natural products and biological processes . In biomedical research, 6-Deoxy-Hexoses are invaluable tools. L-Rhamnose is a common component of bacterial cell wall polysaccharides and the carbohydrate moieties of many natural products, making the study of its biosynthesis a key area in microbiology and vaccine development . Similarly, L-Fucose is a prevalent deoxy hexose found in various human glycoproteins and glycolipids, playing a fundamental role in cellular adhesion and immune regulation . Its presence is critical in human milk oligosaccharides like 2′-fucosyllactose . Research into these sugars facilitates the synthesis of complex molecules such as heparin oligosaccharides and the carbohydrate moiety of the antitumor antibiotic bleomycin A2 . The study of 6-deoxyhexose derivatives also extends to probing biological systems. For instance, synthetic 6-deoxy-6-fluoro-hexose analogues are developed to investigate carbohydrate metabolism and interactions . Furthermore, certain 6-deoxyhexoses derived from L-rhamnose are explored for their potential as non-metabolizable inducers in the L-rhamnose promoter system, a valuable tool in genetic engineering and biotechnology . This product is provided for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B7796470 6-Deoxy-Hexose CAS No. 97466-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyloxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862943
Record name 6-Deoxyhexopyranose
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URL https://comptox.epa.gov/dashboard/DTXSID00862943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73-34-7, 87-96-7, 97466-79-0
Record name NSC287050
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name FUCOSE,L
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Diversity and Nomenclature of 6 Deoxy Hexoses

Major 6-Deoxy-Hexose Isomers and Their Configurations

Several this compound isomers are commonly encountered, primarily differing in the stereochemistry at various carbon centers.

L-Fucose is one of the most prominent 6-deoxy-hexoses found in nature. It is formally known as 6-deoxy-L-galactose, indicating its structural relationship to the hexose (B10828440) L-galactose but with the absence of a hydroxyl group at C-6. xn--80aabqbqbnift4db.xn--p1aiwikipedia.org L-Fucose predominantly occurs in the L-configuration, which is unusual for naturally occurring sugars, most of which are in the D-form. wikipedia.org It is a common component of N-linked and O-linked glycans and glycolipids in mammalian cells, as well as a fundamental subunit of polysaccharides like fucoidan (B602826) found in seaweed. xn--80aabqbqbnift4db.xn--p1aiwikipedia.orgebi.ac.uk The structure of L-fucose is characterized by the L-configuration and the deoxy position at C-6. xn--80aabqbqbnift4db.xn--p1aiwikipedia.orgebi.ac.uk In human N-linked glycans, fucose is frequently linked α-1,6 to the reducing terminal N-acetylglucosamine. xn--80aabqbqbnift4db.xn--p1aiwikipedia.orgebi.ac.uk Fucose at non-reducing termini linked α-1,2 to galactose forms the H antigen, a substructure of the A and B blood group antigens. xn--80aabqbqbnift4db.xn--p1aiwikipedia.orgebi.ac.uk

L-Rhamnose, also known as 6-deoxy-L-mannose, is another widely distributed this compound, particularly abundant in plants and bacteria. wikipedia.orgnih.govzellbio.eu Like L-fucose, it is unusual in that it primarily occurs in the L-configuration in nature. wikipedia.org Its structure is based on L-mannose, with the hydroxyl group at C-6 replaced by a hydrogen. wikipedia.orgnih.govontosight.ai L-Rhamnose is a component of various biomolecules, including glycoproteins, glycolipids, and plant cell walls, where it is found in pectic polysaccharides like rhamnogalacturonan II. wikipedia.orgontosight.ai It can also be a component of the outer cell membrane of acid-fast bacteria such as those in the Mycobacterium genus. wikipedia.org

6-Deoxy-D-talose is a less common isomer compared to L-fucose and L-rhamnose. Its structure is derived from D-talose with the deoxy modification at C-6. nih.govcymitquimica.com It is an epimer of D-rhamnose, differing in the configuration at the C-4 position. oup.com Research has explored the enzymatic synthesis of GDP-6-deoxy-D-talose, highlighting its occurrence in specific biological contexts, such as in Actinobacillus actinomycetemcomitans. oup.comnih.gov

6-Deoxy-L-allose is another isomer within this class. It can be produced from L-rhamnose through enzymatic conversion using aldose isomerases. researchgate.net The production yields of 6-deoxy-L-allose from L-rhamnose have been reported in research studies exploring enzymatic synthesis methods. researchgate.net

6-Deoxy-L-glucose is also known by the common name L-quinovose. nih.govontosight.ainih.govbiosynth.com It is a naturally occurring deoxy sugar found in various plants and microorganisms. ontosight.ai Structurally, it is similar to glucose but lacks the hydroxyl group at the sixth carbon atom. ontosight.ai L-Quinovose plays a role in the biosynthesis of certain glycosides. ontosight.ai It can be synthesized through methods including the reduction of L-rhamnose or fermentation by specific microorganisms. ontosight.ai In some bacterial species, such as Yersinia pseudotuberculosis, L-quinovose is a component of the O-specific polysaccharide chains of lipopolysaccharides. oup.com

Beyond the major isomers, several derivatives of 6-deoxy-hexoses exist, often featuring additional modifications such as methylation or amination.

2-acetamido-2,6-dideoxy-L-hexoses: These derivatives are characterized by an acetamido group at the C-2 position and the absence of hydroxyl groups at both C-2 and C-6, making them dideoxy sugars. An example is N-acetylquinovosamine (2-N-acetamido-2,6-dideoxyglucose), which has been identified as a component in the lipopolysaccharide of Rhizobium etli. nih.gov

3-O-Methyl-6-deoxy-D-talose: This derivative features a methyl group attached to the oxygen atom at the C-3 position, in addition to the deoxy modification at C-6 and the talose configuration. ontosight.aiechemi.com It is a naturally occurring monosaccharide and has been found as a component of the O-antigenic polysaccharide in Rhizobium etli. nih.govontosight.ai The methylation at C-3 influences its physical and chemical properties. ontosight.ai

These examples highlight the structural diversity possible within the this compound family, arising from variations in stereochemistry and the presence of additional functional groups.

Here is a summary of some major this compound isomers and their configurations:

Isomer NameAlternative Name(s)Parent HexoseConfiguration at C-6Common Configuration
L-Fucose6-Deoxy-L-GalactoseGalactoseDeoxy (H)L
L-Rhamnose6-Deoxy-L-MannoseMannoseDeoxy (H)L
6-Deoxy-D-TaloseTaloseDeoxy (H)D
6-Deoxy-L-AlloseAlloseDeoxy (H)L
6-Deoxy-L-GlucoseL-QuinovoseGlucoseDeoxy (H)L

Note: This table summarizes the core structural relationships based on the deoxy modification at C-6 and the configuration relative to the parent hexose. The actual stereochemistry at other carbons determines the specific isomer.

6-Deoxy-L-Glucose (L-Quinovose)

Standardized Nomenclature and Representation in Glycomics

A widely adopted system for the standardized representation of glycans is the Symbol Nomenclature for Glycans (SNFG) nih.govbeilstein-journals.orgnih.gov. Developed through collaborative efforts, SNFG employs a system of colored geometric shapes to represent different monosaccharide types acs.orgplos.org. This visual nomenclature facilitates the depiction and interpretation of complex glycan structures.

Within the SNFG system, 6-deoxy-hexoses are represented by filled triangles nih.govnih.govacs.org. The color of the triangle further specifies the particular type of this compound. For example, L-fucose is commonly represented by a red filled triangle, while other 6-deoxy-hexoses may be assigned different colors or represented by a white filled triangle if the specific type is unknown or generic nih.govplos.org.

This standardized representation allows researchers to easily visualize and compare glycan structures across different studies and databases. The use of distinct shapes for different monosaccharide classes, such as circles for hexoses and squares for N-acetylhexosamines, alongside the filled triangle for deoxyhexoses, provides a clear and intuitive graphical language for glycan structures nih.govacs.org.

The SNFG system is integrated into various glycomics databases and software tools, enabling the standardized drawing, storage, and analysis of glycan data beilstein-journals.org. This promotes interoperability and data sharing within the glycomics community.

The following table lists some common 6-deoxy-hexoses and their associated PubChem CIDs:

Compound NameCommon Name(s)PubChem CID
6-Deoxy-L-galactoseL-Fucose17106 nih.gov, 3034656 fishersci.canih.gov
6-Deoxy-L-mannoseL-Rhamnose25310 nih.gov, 19233 wikipedia.org, 16218576 chemimpex.commpg.de
6-Deoxy-D-glucoseQuinovose, D-Quinovose439746 nih.gov, 15559383 nih.gov
6-Deoxy-D-galactose
6-Deoxy-D-mannose
6-Deoxy-L-altrose
6-Deoxy-D-gulose
6-Deoxy-D-talose
6-Deoxy-L-talose

Note: PubChem CIDs can exist for different forms (e.g., alpha/beta anomers, hydrated forms) or entries of the same compound, leading to multiple CIDs for a single common name.

This standardized approach to nomenclature and representation is fundamental for advancing research in glycomics, allowing for effective communication and analysis of the diverse and complex world of glycans and their constituent 6-deoxy-hexoses.

Biosynthetic Pathways and Enzymatic Mechanisms of 6 Deoxy Hexoses

General Principles of 6-Deoxy-Hexose Biosynthesis

The formation of 6-deoxy-hexoses initiates from readily available nucleotide-activated hexoses. This process typically involves an initial dehydration step that introduces a double bond and a keto group, followed by subsequent modifications. uni.lu

The biosynthetic pathways for 6-deoxy-hexoses commence with activated forms of standard hexoses, where a sugar is linked to a nucleotide diphosphate (B83284). Common precursors include GDP-mannose, dTDP-glucose, and UDP-N-acetylglucosamine. wikipedia.orguni.luwikipedia.org These nucleotide sugars serve as the substrates for the enzymes that catalyze the modifications leading to the deoxy structure. For instance, GDP-mannose is the starting point for the biosynthesis of GDP-L-fucose, while dTDP-glucose is a precursor for dTDP-L-rhamnose and other deoxy sugars. wikipedia.orguni.lu UDP-N-acetylglucosamine can serve as a precursor for 2-acetamido-2,6-dideoxy-L-hexoses. scitoys.com The choice of nucleotide-activated hexose (B10828440) precursor dictates the initial sugar backbone that will be modified.

A central intermediate in the biosynthesis of many 6-deoxy-hexoses is the corresponding 4-keto-6-deoxy nucleotide sugar. wikipedia.orguni.lu This intermediate is typically formed after the initial dehydration step. The presence of the keto group at the C4 position and the deoxy modification at the C6 position are key features that allow for subsequent enzymatic transformations, such as epimerizations and reductions, which ultimately define the stereochemistry and structure of the final this compound product. wikipedia.orguni.lu This 4-keto-6-deoxy intermediate serves as a branching point for the synthesis of various 6-deoxyhexoses. wikipedia.org

Nucleotide-Activated Hexose Precursors (e.g., GDP-mannose, dTDP-glucose, UDP-N-acetylglucosamine)

Enzymology of this compound Formation

The conversion of nucleotide-activated hexose precursors to 6-deoxy-hexoses is catalyzed by a series of specific enzymes. Nucleotide sugar dehydratases play a critical initial role in this process. wikipedia.org

Nucleotide sugar dehydratases are key enzymes in the biosynthesis of deoxy and amino sugars. wikipedia.org They catalyze the removal of a water molecule from a nucleotide-activated sugar. In the context of this compound biosynthesis, these enzymes are responsible for the initial dehydration step that leads to the formation of the 4-keto-6-deoxy intermediate. wikipedia.org

Among the nucleotide sugar dehydratases, the 4,6-dehydratases are particularly important for this compound biosynthesis. wikipedia.org These enzymes catalyze the conversion of nucleoside diphosphate hexoses to nucleoside diphosphate-4-keto-6-deoxy hexoses, representing the first committed step in many deoxy sugar biosynthetic pathways. sigmaaldrich.comwikipedia.org 4,6-Dehydratases belong to the large and diverse Short-Chain Dehydrogenase/Reductase (SDR) superfamily of enzymes, which are characterized by a conserved structural fold and catalytic mechanism. wikipedia.orgnih.govwikipedia.orgwikidata.org They typically utilize NAD(P)+ as a cofactor in the reaction. wikipedia.orgnih.gov

Nucleotide Sugar Dehydratases (NS Dehydratases)

4,6-Dehydratases (Short-Chain Dehydrogenase/Reductase (SDR) Superfamily)
dTDP-D-glucose 4,6-dehydratase (RmlB, EC 4.2.1.46)

dTDP-D-glucose 4,6-dehydratase, also known as RmlB, is a key enzyme in the biosynthesis of dTDP-L-rhamnose, a 6-deoxyhexose found in the cell walls of many pathogenic bacteria. researchgate.netnih.gov RmlB catalyzes the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. researchgate.netwikipedia.org This reaction is the second step in the dTDP-L-rhamnose biosynthetic pathway. researchgate.netnih.gov

Mechanistically, RmlB is a hydro-lyase that cleaves carbon-oxygen bonds. wikipedia.org It functions as a homodimer and utilizes the tightly bound coenzyme NAD⁺ for transient oxidation of the substrate, which activates it for the subsequent dehydration step. nih.govwikipedia.org The catalytic mechanism involves several steps: NAD⁺ extracts a hydride from C4 of the glucose ring, a conserved glutamate (B1630785) residue removes a C5 proton, leading to the elimination of a water molecule between C5 and C6 and the formation of a 4-keto-5,6-glucosene intermediate. researchgate.net Finally, a hydride is transferred from NADH back to C6, resulting in the formation of dTDP-4-keto-6-deoxy-D-glucose. researchgate.net Structural studies have provided insight into the enzyme's active site, highlighting the roles of a conserved tyrosine residue as a catalytic base and an aspartic and glutamic acid pairing in the dehydration step. rcsb.org

RmlB belongs to the short-chain dehydrogenase/reductase (SDR) extended family, characterized by a Rossmann fold for nucleotide binding. nih.govwikipedia.org

WcbK (4,6-dehydratase acting on heptose substrates)

WcbK is a 4,6-dehydratase identified in Campylobacter jejuni, involved in the biosynthesis of 6-deoxy-heptoses, specifically 6-deoxy-α-D-altro-heptose, which is a component of the bacterium's capsular polysaccharide. nih.govnih.gov WcbK catalyzes the dehydration of GDP-D-glycero-D-manno-heptose to produce GDP-6-deoxy-4-keto-heptose. nih.govnih.gov

WcbK is similar to the Yersinia pseudotuberculosis GDP-manno-heptose dehydratase, DmhA. nih.gov While WcbK can use GDP-mannose as a substrate, its efficiency is lower compared to its activity on heptose. nih.govuwo.ca Kinetic studies comparing WcbK and DmhA indicate that the relaxed substrate specificity of WcbK comes at the expense of catalytic performance on GDP-manno-heptose. nih.govuwo.ca Structural modeling has identified a conserved residue (Thr187 in WcbK) potentially involved in substrate specificity, and mutagenesis studies have demonstrated its importance for enzymatic activity on both heptose and mannose substrates. nih.gov The catalytic reaction mechanism for WcbK, similar to other 4,6-dehydratases, involves an NAD⁺-dependent oxidation at C4, elimination of water from C5/C6, followed by NADH-dependent conjugate addition of hydride to the β-carbon. acs.org

5,6-Dehydratases (SDR Superfamily)

5,6-Dehydratases are another group of NS dehydratases that, along with 4,6-dehydratases, belong to the NS-short chain dehydrogenase/reductase (NS-SDR) superfamily. nih.govresearchgate.net While 4,6-dehydratases are the most well-characterized, 5,6-dehydratases also play a role in nucleotide sugar modifications. researchgate.net The SDR superfamily is a large family of NAD(P)(H)-dependent oxidoreductases characterized by a conserved α/β folding pattern with a central beta sheet, forming a Rossmann-fold motif for nucleotide binding. d-nb.info This superfamily exhibits significant functional and structural diversity. d-nb.info

Within the NS-SDR superfamily, members are classified based on their product selectivity, including 4,6-dehydratases and 5,6-dehydratases. nih.gov Some NDP-sugar 4,6-dehydratases can also exhibit a side 5-epimerase activity. ugent.be The catalytic mechanism of SDR-type dehydratases, including those with 5,6-dehydratase activity, typically involves an initial NAD(P)⁺-dependent oxidation step. d-nb.infougent.be

2,3-Dehydratases (Nudix Hydrolase Superfamily)

2,3-Dehydratases are less abundant NS dehydratases compared to the 4,6-dehydratases and belong to the Nudix hydrolase superfamily. nih.govresearchgate.net These enzymes are involved in the biosynthesis of dideoxy and trideoxy sugars, often found in antibiotic biosynthesis pathways. researchgate.netresearchgate.net They catalyze the removal of the hydroxyl group at the C2 position and the introduction of a keto group at C3, starting from the product of 4,6-dehydratases (NDP-4-keto-6-deoxy hexoses). researchgate.net This yields a NDP-3,4-diketo-3,6-deoxyhexose intermediate. researchgate.net

EvaA from Amycolatopsis orientalis is a well-characterized 2,3-dehydratase that belongs to the Nudix hydrolase superfamily. researchgate.netnih.gov Structural analysis of EvaA shows that each subunit of the dimer folds into two domains, likely arising from gene duplication. researchgate.netnih.gov Two dTDP-sugar binding pockets are present, with pocket A functioning as the active site. researchgate.netnih.gov The catalytic mechanism proposed for EvaA involves the abstraction of a proton from C3 by an active site base, followed by the elimination of water at C2, and then the abstraction of a proton from C3-OH and its delivery back to C2, yielding a dTDP-3,4-diketo-2,6-dideoxy hexose. researchgate.net

3-Dehydratases (Related to Aspartame (B1666099) Aminotransferases)

3-Dehydratases represent another group of NS dehydratases involved in deoxy sugar biosynthesis. nih.govresearchgate.net These enzymes are related to aspartame aminotransferases. nih.govresearchgate.net Similar to 2,3-dehydratases, they act on the products of 4,6-dehydratases (NDP-4-keto-6-deoxy hexoses) and catalyze the deoxygenation at C3. nih.govresearchgate.net This leads to the formation of dideoxy and trideoxy sugars. nih.govresearchgate.net

Substrate Specificity and Reaction Mechanisms of NS Dehydratases

Nucleotide sugar (NS) dehydratases exhibit diverse substrate specificities, acting on various NDP-hexoses such as UDP-glucose, GDP-mannose, and dTDP-glucose. nih.gov The type of NDP-sugar substrate and the specific dehydratase determine the initial dehydrated product, typically a NDP-4-keto-6-deoxy hexose. nih.govresearchgate.net

The reaction mechanisms of NS dehydratases, particularly the 4,6-dehydratases belonging to the SDR superfamily, share common features. The initial step involves an NAD(P)⁺-dependent oxidation at the C4 position of the sugar, facilitated by a conserved tyrosine residue acting as a catalytic base. d-nb.inforesearchgate.net This is followed by the elimination of water, leading to the formation of a 4-keto intermediate and the introduction of the deoxy functionality at C6. researchgate.netd-nb.info

5,6-dehydratases, also in the NS-SDR superfamily, catalyze dehydration at the C5-C6 position. nih.govresearchgate.net

2,3-dehydratases (Nudix hydrolase superfamily) and 3-dehydratases (related to aspartame aminotransferases) act on the 4-keto-6-deoxy intermediates. nih.govresearchgate.net Their mechanisms involve the removal of hydroxyl groups at the C2 or C3 positions, respectively, often leading to the formation of additional keto groups. researchgate.netresearchgate.net

The substrate specificity of NS dehydratases is influenced by structural features, including residues in the active site that interact with the nucleotide and sugar moieties. For instance, conserved residues in WcbK have been implicated in its specificity towards heptose substrates. nih.gov

Epimerases and Reductases

Following the initial dehydration step catalyzed by NS dehydratases, further modifications of the sugar moiety are often carried out by epimerases and reductases to generate the diverse array of this compound structures. oup.comnih.gov

Epimerases catalyze the inversion of stereochemistry at specific carbon centers. In the biosynthesis of 6-deoxy-hexoses, epimerases can act on the 4-keto-6-deoxy intermediates to alter the configuration at positions such as C3 and C5. oup.comwisc.edu For example, in the biosynthesis of GDP-L-fucose from GDP-D-mannose, a 4,6-dehydratase produces GDP-4-keto-6-deoxy-D-mannose, which then undergoes epimerization at C3 and C5 catalyzed by a bifunctional epimerase/reductase enzyme. oup.com This epimerization changes the sugar configuration from D to L. oup.com

Reductases are responsible for reducing keto groups introduced by the dehydratases. C4-reductases, for instance, catalyze the NADPH-dependent reduction of the 4-keto group in the 4-keto-6-deoxy intermediates. oup.comwisc.edu This reduction step is crucial for generating the final deoxy sugar product. oup.com In some biosynthetic pathways, bifunctional enzymes combine epimerase and reductase activities, streamlining the conversion of the 4-keto-6-deoxy intermediate to the final this compound. oup.comwisc.edu For example, the enzyme GMER (GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/reductase) is involved in GDP-L-fucose biosynthesis and exhibits both epimerase and reductase activities. oup.com

The interplay between dehydratases, epimerases, and reductases, along with other modifying enzymes like aminotransferases, allows for the biosynthesis of a wide variety of 6-deoxy and amino sugars with diverse structures and biological functions. nih.gov

GDP-4-keto-6-deoxy-D-mannose epimerase/reductase (GMER/FX protein)

GDP-4-keto-6-deoxy-D-mannose epimerase/reductase (GMER), also known as GDP-L-fucose synthase (GFS) or FX protein in humans, is a bifunctional enzyme crucial for the de novo synthesis of GDP-L-fucose. oup.comresearchgate.netrcsb.org This enzyme catalyzes the final steps in the pathway, converting GDP-4-keto-6-deoxy-D-mannose into GDP-L-fucose. researchgate.net The reaction involves epimerizations at the C3 and C5 positions of the sugar moiety, followed by an NADPH-dependent reduction of the carbonyl group at C4. researchgate.net

GMER can utilize either NADH or NADPH as a cofactor, although NADPH has been demonstrated to be more substantial. oup.com

dTDP-4-keto-6-deoxyglucose reductase (GerK1)

dTDP-4-keto-6-deoxyglucose reductase (GerK1) is an enzyme involved in the biosynthesis of dTDP-6-deoxy-D-allose, an unusual deoxysugar found as an intermediate in the biosynthetic pathway of certain macrolide antibiotics. oup.comrhea-db.orgnih.gov GerK1 functions as an NDP-4-keto-6-deoxyhexose reductase and is a member of the ketoreductase family. oup.comresearchgate.net This enzyme catalyzes the reduction of the 4-carbonyl carbon group of dTDP-4-keto-6-deoxyglucose, utilizing NADH as a cofactor. oup.comresearchgate.net This reduction results in the formation of a hydroxyl group at the C4 position of the product, dTDP-6-deoxy-D-allose. oup.comresearchgate.net

Biochemical characterization of GerK1 from Streptomyces sp. KCTC 0041BP has shown that it exhibits a specific reductive effect on the 4-keto carbon of dTDP-4-keto-6-deoxy-D-allose, particularly when the hydroxyl group at the C3 position is in an axial configuration. oup.comnih.gov The enzyme catalyzes the conversion of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-β-D-allose in the presence of GerF, a dTDP-4-keto-6-deoxyglucose 3-epimerase. oup.comnih.gov

C3/C5 Epimerases and C4 Reductases (e.g., Cjj1430, Cjj1427)

C3/C5 epimerases and C4 reductases play crucial roles in determining the stereochemistry of 6-deoxy-hexoses. In Campylobacter jejuni, enzymes like Cjj1430 and Cjj1427 are involved in the biosynthesis of GDP-6-deoxy-D-altro-heptose, a modified heptose found in the bacterial capsule. uwo.canih.govresearchgate.net The biosynthesis of this sugar is more complex than initially anticipated, requiring the sequential action of a 4,6-dehydratase (WcbK), Cjj1430, and Cjj1427. uwo.canih.govresearchgate.net

Cjj1430 is characterized as a C3 epimerase that specifically catalyzes epimerization at the C3 position, lacking C5 epimerization activity. uwo.canih.govresearchgate.net It is similar to dTDP-6-deoxy-D-xylo-4-hexulose C3/C5 epimerases involved in dTDP-L-rhamnose synthesis, such as RmlC from Escherichia coli. uwo.canih.gov Cjj1427, on the other hand, functions solely as a reductase, producing GDP-6-deoxy-D-altro-heptose and exhibiting no epimerization activity. uwo.canih.govresearchgate.net Cjj1427 shows similarity to GDP-fucose synthases (GMER) from E. coli and Helicobacter pylori. uwo.canih.gov

These findings highlight the diverse activities within the C3/C5 epimerase and C3/C5 epimerase/C4 reductase families, with some enzymes exhibiting only a subset of their potential catalytic functions depending on the specific pathway and substrate. uwo.canih.gov

Stereospecificity in Enzymatic Reduction

Stereospecificity is a critical aspect of the enzymatic reduction steps in this compound biosynthesis, ensuring the correct orientation of the newly formed hydroxyl group. For example, GerK1, a dTDP-4-keto-6-deoxyglucose reductase, transfers protons with stereospecificity from NADH to the C4 of the substrate, leading to the production of dTDP-6-deoxy-D-allose. oup.comresearchgate.net This stereospecific transfer dictates the resulting configuration at the C4 position.

In the biosynthesis of GDP-L-fucose by GMER, the NADPH-dependent reduction of the C4 carbonyl group is also stereospecific, occurring after the C3 and C5 epimerizations have established the correct stereochemical context for the L-galactose configuration. researchgate.net Similarly, the C4-reductase Cj1428 in C. jejuni catalyzes the stereospecific reduction of a GDP-linked heptose intermediate by NADPH to form GDP-D-glycero-β-L-gluco-heptose. researchgate.net The stereochemical outcome of these reductions is crucial for the biological function of the resulting 6-deoxy-hexoses.

Sugar Aminotransferases and Deoxygenation Reactions

While the primary focus of this section is on deoxygenation reactions, sugar aminotransferases are sometimes involved in pathways leading to modified deoxysugars, particularly those with amino groups. However, in the context of the common 6-deoxy-hexoses like fucose and rhamnose, the deoxygenation at C6 typically occurs through a dehydration reaction catalyzed by a 4,6-dehydratase, resulting in a 4-keto-6-deoxy intermediate. oup.comnih.gov

For instance, in the biosynthesis of L-colitose, a 3,6-dideoxyhexose, a GDP-4-keto-6-deoxy-D-mannose 3-dehydratase (ColD) catalyzes the removal of the C3'-hydroxyl group from GDP-4-keto-6-deoxy-D-mannose via a combined transamination-deoxygenation reaction. uniprot.org This process involves a transamination step with pyridoxal (B1214274) 5'-phosphate (PLP) and L-glutamate, followed by a β-dehydration reaction. uniprot.org This example illustrates how deoxygenation at positions other than C6 can involve different enzymatic mechanisms, sometimes coupled with transamination. However, for the simple 6-deoxygenation discussed in the context of fucose and rhamnose biosynthesis, the dehydratase mechanism at the 4,6 positions is central. oup.comnih.gov

Specific Biosynthetic Pathways of Key 6-Deoxy-Hexoses

6-Deoxy-hexoses are synthesized through specific de novo pathways, with the starting point being a nucleoside diphosphate-activated hexose. These pathways involve a series of enzymatic transformations, including dehydration, epimerization, and reduction, to generate the final deoxygenated sugar. oup.comnih.gov

GDP-L-Fucose De Novo Synthesis Pathway

The de novo synthesis of GDP-L-fucose is a well-characterized pathway that begins with GDP-D-mannose. oup.comwikipedia.orgontosight.airesearchgate.netacs.orgnih.govresearchgate.netub.edu This pathway is essential for the production of GDP-L-fucose, a key precursor for fucosylated glycoconjugates involved in various cellular processes, including cell signaling, immune responses, and inflammation. ontosight.aiacs.org

The pathway involves two main enzymatic steps catalyzed by two enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose epimerase/reductase (GMER), also known as GDP-L-fucose synthase (GFS) or FX protein. oup.comresearchgate.netontosight.airesearchgate.netub.edu

Dehydration: The first step is the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. oup.comontosight.airesearchgate.net This reaction is catalyzed by GDP-mannose 4,6-dehydratase (GMD). oup.comontosight.airesearchgate.net GMD catalyzes the oxidation of the C4 group to a keto form and the subsequent reduction of the C6 group to a methyl group, resulting in the formation of the 4-keto-6-deoxy intermediate. oup.com

Epimerization and Reduction: The second stage involves the conversion of the intermediate GDP-4-keto-6-deoxy-D-mannose to GDP-L-fucose. ontosight.ai This is catalyzed by the bifunctional enzyme GMER (GDP-L-fucose synthase). oup.comresearchgate.netontosight.ai GMER performs epimerizations at the C3 and C5 positions, changing the stereochemistry from the D-manno configuration to the L-galacto configuration (L-fucose is 6-deoxy-L-galactose). oup.comresearchgate.netub.edu Following epimerization, GMER catalyzes an NADPH-dependent reduction of the C4 keto group to a hydroxyl group. oup.comresearchgate.net

This de novo pathway is considered the major route for cellular GDP-L-fucose biosynthesis in vivo, particularly in mammals. researchgate.net

Compound NamePubChem CID
This compound (General)-
GDP-L-Fucose135412609 nih.gov, 135565374 cenmed.com, 135398655 nih.gov
GDP-D-Mannose135398627 nih.gov, 18396 wikipedia.org
dTDP-Glucose439324 nih.gov, 25202390 nih.gov, 443210 nih.gov, 71581060
dTDP-Rhamnose121966 uni.lu, 439975 uni.lu, 25201044 uni.lu, 25245982 uni.lu, 70678924 uni.lu, 71581092 uni.lu, 49852346 nih.gov, 6171 genome.jp
GDP-4-keto-6-deoxy-D-mannose135644307, 135398621
dTDP-4-keto-6-deoxyglucose439292 uni.lu, 443211 nih.gov, 443496 uni.lu, 25244163 uni.lu, 53356769 uni.lu, 71581059 uni.lu, 3956 h-its.org, 16128 h-its.org
dTDP-6-deoxy-D-allose71581061, 121965, 135611158, 135611159
GDP-6-deoxy-D-altro-heptose135611164
L-Fucose736 nih.gov
L-Rhamnose444403 nih.gov

6-Deoxyhexoses, a class of carbohydrates distinguished by the absence of a hydroxyl group at the C6 position, are integral components of diverse biological structures across different organisms, including bacterial cell walls and mammalian glycoconjugates. oup.comnih.gov Their biosynthesis is a complex process primarily initiated from nucleoside diphosphate-activated hexoses, proceeding through key 4-keto-6-deoxy intermediates. oup.com The de novo synthesis pathways for prominent 6-deoxyhexoses like L-fucose and L-rhamnose originate from GDP-D-mannose and dTDP-D-glucose, respectively, and involve a conserved sequence of dehydration, epimerization, and reduction reactions. oup.comnih.gov

The formation of 6-deoxyhexoses from their corresponding activated hexose precursors involves a series of enzymatic transformations that introduce the deoxy function and establish the specific stereochemistry of the final sugar. oup.comnih.gov A central intermediate in these pathways is typically a 4-keto-6-deoxy derivative. oup.com

GDP-4-keto-6-deoxy-D-mannose epimerase/reductase (GMER/FX protein)

GDP-4-keto-6-deoxy-D-mannose epimerase/reductase (GMER), also recognized as GDP-L-fucose synthase (GFS) or human FX protein, is a critical bifunctional enzyme in the de novo synthesis of GDP-L-fucose. oup.comresearchgate.netrcsb.org This enzyme facilitates the conversion of GDP-4-keto-6-deoxy-D-mannose to GDP-L-fucose through a reaction sequence encompassing epimerization at the C3 and C5 positions and an NADPH-dependent reduction of the C4 carbonyl group. researchgate.net

Structural and mechanistic investigations of GMER, including studies on the human FX protein, reveal a modular architecture with distinct domains for NADPH binding and substrate interaction. researchgate.netrcsb.org The catalytic site, situated at the interface of these domains, harbors residues essential for activity. rcsb.org Mutagenesis studies have pinpointed residues like Ser107, Tyr136, and Lys140 as vital for enzyme function and cofactor binding. rcsb.org Proton exchange during epimerization steps is facilitated by residues such as Cys109 and His179, located within or near the substrate binding site. researchgate.netrcsb.org Evidence suggests that C3 epimerization precedes C5 epimerization, with Cys109 acting as a base and His179 potentially functioning as an acid in these steps. researchgate.net GMER can utilize either NADH or NADPH, with the latter showing greater efficacy. oup.com

dTDP-4-keto-6-deoxyglucose reductase (GerK1)

dTDP-4-keto-6-deoxyglucose reductase (GerK1) participates in the biosynthesis of dTDP-6-deoxy-D-allose, an unusual deoxysugar found in the biosynthetic pathways of certain macrolide antibiotics. oup.comrhea-db.orgnih.gov Classified as an NDP-4-keto-6-deoxyhexose reductase within the ketoreductase family, GerK1 catalyzes the NADH-dependent reduction of the 4-carbonyl group of dTDP-4-keto-6-deoxyglucose. oup.comresearchgate.net This reaction introduces a hydroxyl group at the C4 position, yielding dTDP-6-deoxy-D-allose. oup.comresearchgate.net

Biochemical characterization of GerK1 from Streptomyces sp. KCTC 0041BP has demonstrated its specific activity towards the 4-keto carbon of dTDP-4-keto-6-deoxy-D-allose, particularly when the C3 hydroxyl group is axially oriented. oup.comnih.gov The enzyme's catalytic activity in converting dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-β-D-allose is observed in the presence of GerF, a dTDP-4-keto-6-deoxyglucose 3-epimerase. oup.comnih.gov

C3/C5 Epimerases and C4 Reductases (e.g., Cjj1430, Cjj1427)

C3/C5 epimerases and C4 reductases are key enzymes in establishing the precise stereochemistry of 6-deoxy-hexoses. In Campylobacter jejuni, enzymes like Cjj1430 and Cjj1427 are involved in the biosynthesis of GDP-6-deoxy-D-altro-heptose, a modified heptose component of the bacterial capsule. uwo.canih.govresearchgate.net The biosynthesis of this sugar requires the sequential action of a 4,6-dehydratase (WcbK), followed by Cjj1430 and Cjj1427. uwo.canih.govresearchgate.net

Cjj1430 functions as a C3 epimerase, specifically catalyzing epimerization at the C3 position without affecting C5. uwo.canih.govresearchgate.net It shares similarity with dTDP-6-deoxy-D-xylo-4-hexulose C3/C5 epimerases involved in dTDP-L-rhamnose synthesis, such as E. coli RmlC. uwo.canih.gov Cjj1427 acts solely as a reductase, responsible for producing GDP-6-deoxy-D-altro-heptose, and lacks epimerization activity. uwo.canih.govresearchgate.net Cjj1427 exhibits similarity to GDP-fucose synthases (GMER) found in E. coli and Helicobacter pylori. uwo.canih.gov These findings highlight the functional diversity within these enzyme families, where specific pathway requirements dictate the realized catalytic activities. uwo.canih.gov

Stereospecificity in Enzymatic Reduction

The stereospecific nature of enzymatic reduction is paramount in this compound biosynthesis, ensuring the correct orientation of the hydroxyl group introduced at the C4 position. GerK1, for instance, demonstrates stereospecific proton transfer from NADH to the C4 of its substrate, leading to the formation of dTDP-6-deoxy-D-allose with a defined configuration at C4. oup.comresearchgate.net

In the GDP-L-fucose pathway, the NADPH-dependent reduction catalyzed by GMER is also stereospecific, occurring after the C3 and C5 epimerizations have set the stage for the L-galactose configuration. researchgate.net Similarly, in C. jejuni, the C4-reductase Cj1428 catalyzes a stereospecific NADPH-dependent reduction of a GDP-linked heptose intermediate, resulting in GDP-D-glycero-β-L-gluco-heptose. researchgate.net This stereochemical control is vital for the biological roles of these 6-deoxy-hexoses.

Sugar Aminotransferases and Deoxygenation Reactions

While the deoxygenation at C6 in common 6-deoxy-hexoses like fucose and rhamnose primarily involves a 4,6-dehydratase-catalyzed dehydration, other deoxygenation reactions can occur in modified deoxysugars and may involve different enzymatic mechanisms, including those coupled with transamination. oup.comnih.govuniprot.org

An example is the biosynthesis of L-colitose, a 3,6-dideoxyhexose, where a GDP-4-keto-6-deoxy-D-mannose 3-dehydratase (ColD) catalyzes the removal of the C3'-hydroxyl group from GDP-4-keto-6-deoxy-D-mannose. uniprot.org This reaction involves a combined transamination-deoxygenation mechanism utilizing pyridoxal 5'-phosphate (PLP) and L-glutamate, followed by a β-dehydration. uniprot.org This illustrates that while 6-deoxygenation commonly proceeds via dehydration at the 4,6 positions, deoxygenation at other carbons can involve distinct enzymatic strategies, sometimes integrated with aminotransferase activity. oup.comnih.govuniprot.org

Specific Biosynthetic Pathways of Key 6-Deoxy-Hexoses

The de novo biosynthesis of 6-deoxy-hexoses follows specific pathways initiated from activated hexoses, involving a sequence of enzymatic steps to achieve the deoxygenation and specific stereochemical configuration. oup.comnih.gov

GDP-L-Fucose De Novo Synthesis Pathway

The de novo synthesis pathway for GDP-L-fucose is a well-understood route starting from GDP-D-mannose. oup.comwikipedia.orgontosight.airesearchgate.netacs.orgnih.govresearchgate.netub.edu This pathway is crucial for providing GDP-L-fucose, a necessary precursor for the synthesis of fucosylated glycoconjugates involved in vital cellular functions such as cell signaling and immune responses. ontosight.aiacs.org

The pathway is catalyzed by two main enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose epimerase/reductase (GMER), also known as GDP-L-fucose synthase (GFS) or FX protein. oup.comresearchgate.netontosight.airesearchgate.netub.edu

The process involves two key stages:

Dehydration: GDP-D-mannose is converted to GDP-4-keto-6-deoxy-D-mannose by GDP-mannose 4,6-dehydratase (GMD). oup.comontosight.airesearchgate.net GMD catalyzes the oxidation at C4 to a keto group and the reduction at C6 to a methyl group, forming the 4-keto-6-deoxy intermediate. oup.com

Epimerization and Reduction: The intermediate GDP-4-keto-6-deoxy-D-mannose is then transformed into GDP-L-fucose by the bifunctional enzyme GMER (GDP-L-fucose synthase). oup.comresearchgate.netontosight.ai GMER catalyzes epimerizations at the C3 and C5 positions, converting the D-manno configuration to the L-galacto configuration (L-fucose). oup.comresearchgate.netub.edu Subsequently, an NADPH-dependent reduction of the C4 keto group to a hydroxyl group is catalyzed by GMER. oup.comresearchgate.net

dTDP-L-Rhamnose Biosynthesis Pathwayoup.com

The biosynthesis of dTDP-L-rhamnose is a well-characterized pathway found in many bacteria and also in organisms like Caenorhabditis elegans. This pathway proceeds through a series of four enzymatic steps starting from glucose-1-phosphate and dTTP. The enzymes involved are typically designated as RmlA, RmlB, RmlC, and RmlD. frontiersin.orgresearchgate.netportlandpress.comasm.org

The pathway begins with the synthesis of the activated sugar dTDP-D-glucose from glucose-1-phosphate and dTTP, catalyzed by glucose-1-phosphate thymidylyltransferase (RmlA). frontiersin.orgresearchgate.netportlandpress.comasm.org Next, dTDP-D-glucose-4,6-dehydratase (RmlB) catalyzes the dehydration at the C-6 position and oxidation at C-4, producing the intermediate dTDP-4-keto-6-deoxy-D-glucose. frontiersin.orgresearchgate.netportlandpress.comasm.org This intermediate then undergoes a double epimerization at the C-3 and C-5 positions by dTDP-4-keto-6-deoxy-glucose 3,5-epimerase (RmlC), resulting in the formation of dTDP-4-keto-L-rhamnose. frontiersin.orgresearchgate.netasm.org Finally, dTDP-4-keto-L-rhamnose reductase (RmlD) catalyzes the reduction of the keto group at C-4, yielding the final product, dTDP-L-rhamnose. frontiersin.orgresearchgate.netasm.org

Research findings have detailed the biochemical characteristics of these enzymes from various bacterial species, including Saccharothrix syringae and Streptococcus pyogenes. researchgate.netnih.gov For instance, studies on Ss-RmlB from Saccharothrix syringae have determined its optimal temperature and pH, as well as its kinetic parameters for dTDP-glucose. researchgate.net

The enzymatic steps can be summarized as follows:

StepEnzymeSubstrateProduct
1RmlA (Glucose-1-phosphate thymidylyltransferase)Glucose-1-phosphate, dTTPdTDP-D-glucose
2RmlB (dTDP-D-glucose 4,6-dehydratase)dTDP-D-glucosedTDP-4-keto-6-deoxy-D-glucose
3RmlC (dTDP-4-keto-6-deoxy-glucose 3,5-epimerase)dTDP-4-keto-6-deoxy-D-glucosedTDP-4-keto-L-rhamnose
4RmlD (dTDP-4-keto-L-rhamnose reductase)dTDP-4-keto-L-rhamnosedTDP-L-rhamnose

Biosynthesis of 2-Acetamido-2,6-dideoxy-L-hexoses (e.g., Quinovosamine, Rhamnosamine)oup.com

The biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses, such as L-quinovosamine (2-acetamido-2,6-dideoxy-L-glucose) and L-rhamnosamine (2-acetamido-2,6-dideoxy-L-mannose), follows a pathway distinct from that of neutral 6-deoxy-L-hexoses. portlandpress.comnih.gov These sugars are synthesized in certain bacteria, including Vibrio cholerae, starting from UDP-D-N-acetylglucosamine. portlandpress.comnih.govresearchgate.netresearchgate.net

In Vibrio cholerae serotype O37, the biosynthesis involves enzymes like WbvB, WbvR, and WbvD. portlandpress.comnih.govresearchgate.net The multi-functional enzyme WbvB catalyzes the initial steps, involving dehydration at C-4 and C-6, along with epimerization at C-3 and C-5, to produce UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose. portlandpress.comnih.govresearchgate.net This intermediate is then converted by the C-4 reductase, WbvR, in a stereospecific reaction to yield UDP-2-acetamido-L-rhamnose. portlandpress.comnih.govresearchgate.net Finally, UDP-2-acetamido-L-rhamnose is epimerized at C-2 by WbvD to form UDP-2-acetamido-L-quinovose. portlandpress.comnih.govresearchgate.net

This pathway highlights the versatility of nucleotide-sugar modifying enzymes in generating diverse deoxy and amino sugars found in bacterial glycoconjugates. researchgate.net

dTDP-6-Deoxy-D-Allose Biosynthesisfishersci.co.uk

dTDP-6-deoxy-D-allose is an intermediate in the biosynthesis of mycinose (B1239270), a sugar found in several macrolide antibiotics like tylosin (B1662201) and chalcomycin. oup.comnih.govacs.org The biosynthetic pathway for this sugar nucleotide has been studied in Streptomyces species. oup.comnih.govacs.org

The pathway begins with the conversion of glucose-1-phosphate to dTDP-D-glucose by dTDP-glucose synthase. oup.com dTDP-D-glucose is then acted upon by a dTDP-D-glucose-4,6-dehydratase (e.g., GerE), resulting in the formation of dTDP-4-keto-6-deoxyglucose. oup.com A subsequent step involves a 3'-epimerase, such as ChmJ from Streptomyces bikiniensis, which converts dTDP-4-keto-6-deoxyglucose to dTDP-4-keto-6-deoxyallose. nih.govacs.orggenome.jp Finally, a reductase, like GerK1, reduces the keto group at C-4 to produce dTDP-6-deoxy-D-allose. oup.com

Structural and functional studies on enzymes like ChmJ have provided insights into the enzymatic mechanisms involved in the stereospecific transformations within this pathway. nih.govacs.org

Biosynthesis of 6-Deoxy-D-altro-Heptose (Relevant Analogous Pathways)zellbio.eu

Direct information specifically detailing the biosynthetic pathway for 6-deoxy-D-altro-heptose is limited in the provided search results. However, the biosynthesis of 6-deoxy sugars in general follows common enzymatic strategies starting from nucleotide-activated precursors. oup.comresearchgate.net These pathways typically involve a 4,6-dehydratase that acts on an NDP-hexose, followed by further modifications. oup.comresearchgate.net

While D-altro-heptulose (sedoheptulose) is a naturally occurring heptose, its biosynthesis is primarily associated with the pentose (B10789219) phosphate (B84403) pathway and involves different enzymatic logic compared to the de novo synthesis of 6-deoxy-hexoses from NDP-hexoses. wikipedia.org

Relevant analogous pathways for 6-deoxy sugar biosynthesis from NDP-sugars involve the initial dehydration at the C-6 position and the introduction of a keto group at C-4 by a 4,6-dehydratase. Subsequent epimerization and reduction steps, catalyzed by specific enzymes, determine the final configuration of the 6-deoxy sugar. The precise sequence and nature of these downstream enzymes would dictate the formation of a 6-deoxy-D-altro-heptose if a suitable nucleotide-activated heptose precursor were available and acted upon by analogous enzymatic machinery. Given the lack of specific information, the biosynthesis of 6-deoxy-D-altro-heptose would likely involve similar enzymatic logic to other 6-deoxy sugar pathways, adapted for a heptose precursor.

Evolutionary Conservation of this compound Biosynthetic Pathwaysoup.com

The biosynthetic pathways for 6-deoxy-hexoses, particularly the de novo pathways for common deoxy sugars like L-fucose and L-rhamnose, exhibit significant evolutionary conservation across different domains of life, including bacteria, plants, and animals. oup.comportlandpress.comasm.orgresearchgate.netresearchgate.net This conservation underscores the fundamental biological importance of these sugars.

A key conserved step in many of these pathways is catalyzed by the 4,6-dehydratase enzymes, which belong to the short-chain dehydrogenase/reductase (SDR) superfamily. researchgate.net These enzymes initiate the deoxygenation process by converting NDP-hexoses to NDP-4-keto-6-deoxy hexoses. oup.comresearchgate.net The presence of homologous enzymes catalyzing similar reactions in diverse organisms highlights their ancient evolutionary origin. oup.comresearchgate.net

Biological Functions and Glycoconjugate Contexts of 6 Deoxy Hexoses

Integration into Complex Glycans

6-Deoxy-hexoses are commonly found integrated into various types of complex glycans, contributing to their structural diversity and functional specificity.

N-linked Glycans, O-linked Glycans, and Glycolipids

In mammals, L-fucose is a significant 6-deoxy-hexose found in N-linked and O-linked glycoproteins and glycolipids. sht-medino.denih.govcaymanchem.com These glycoconjugates are involved in critical processes such as intercellular adhesion and recognition. L-fucose can be a terminal modification on glycan structures or serve as an attachment point for other sugars. sht-medino.decaymanchem.com It is an essential component of human ABO blood group antigens and Lewis glycans. oup.comnih.gov N-linked glycans, which contain a core structure with N-acetylglucosamine attached to asparagine, can be modified by core fucosylation, typically via an α(1,6)-linkage to the innermost GlcNAc. nih.govwikipedia.org O-linked glycans also incorporate fucose, often linked to serine or threonine residues. nih.govwikipedia.org Glycolipids, which have a carbohydrate linked to a lipid, also commonly feature fucose residues. nih.govcaymanchem.com

Bacterial Polysaccharides (Lipopolysaccharides, Extracellular Polysaccharides)

In bacteria, 6-deoxy-hexoses are frequently found in cell surface polysaccharides, including lipopolysaccharides (LPS) and extracellular polysaccharides (EPS). oup.comnih.gov LPS molecules, major components of the outer membrane in Gram-negative bacteria, can contain 6-deoxy-hexoses such as L-fucose, D-rhamnose, and 6-deoxy-D-talose as constituents of their O-polysaccharide chains. oup.com For instance, D-rhamnose is found in the LPS of Pseudomonas aeruginosa and Helicobacter pylori. wikipedia.orgportlandpress.com Extracellular polysaccharides produced by bacteria can also incorporate 6-deoxy-hexoses like fucose and rhamnose. apsnet.orgmdpi.com These EPS can form capsules or extracellular slime layers. apsnet.org Some bacterial EPS contain an unidentified 6-deoxyhexose. asm.org The presence and specific linkages of 6-deoxy-hexoses in bacterial polysaccharides contribute to the structural diversity of these molecules. mdpi.com

Functional Roles of this compound-Containing Glycoconjugates

The incorporation of 6-deoxy-hexoses into glycoconjugates bestows upon these molecules diverse functional roles in biological systems.

Cell Signaling and Cell-Cell Interactions

Glycoconjugates containing 6-deoxy-hexoses are involved in cell signaling and cell-cell interactions. ontosight.aiontosight.ai In humans, L-fucose in N-linked and O-linked glycoproteins and glycolipids mediates intercellular adhesion and recognition processes, which are important in embryogenesis, immunity, inflammation, and even the metastasis of malignant cells. oup.comnih.gov Fucosylated Lewis antigens, for example, promote cell-cell adhesion in early stage embryos. nih.gov In plants, components of the extracellular matrix, which can include 6-deoxy-hexoses, are involved in cell-cell communication. researchgate.net Deoxy sugars, including 4-deoxy-D-xylo-hexose, in glycolipids and glycoproteins are involved in cell signaling and recognition events. ontosight.ai

Immune Response Modulation

Glycoconjugates featuring 6-deoxy-hexoses play a role in modulating the immune response. ontosight.airesearchgate.net Core fucosylation of N-glycans on antibodies, specifically IgG1, can influence antibody-dependent cellular cytotoxicity (ADCC) by affecting binding to Fc receptors on immune cells like natural killer cells and macrophages. nih.gov Changes in fucosylation levels have been linked to cancer diagnosis and prognosis. nih.gov L-fucose has been shown to modulate both innate and adaptive immunity, influencing cellular and humoral immunity. cambridge.org It can induce the expression of cytokine genes involved in the development and proliferation of immune cells. cambridge.org Bacterial glycoconjugates containing 6-deoxy-hexoses, such as the GPLs of Mycobacterium avium, can also modulate immune responses, ranging from downregulating Th1-type responses to inducing the release of proinflammatory mediators. researchgate.net

Host-Pathogen Interactions and Virulence Factors

6-Deoxy-hexoses are intimately involved in the complex interactions between hosts and pathogens. Bacterial cell surface glycans containing 6-deoxy-hexoses are critical for cell-cell recognition and adhesion, which are essential steps in host-pathogen interactions. researchgate.netoup.com

Bacterial Virulence: L-rhamnose, for instance, is a common component of the O-antigen in the lipopolysaccharides (LPS) of many Gram-negative bacteria, such as Salmonella enterica, Shigella flexneri, and Escherichia coli. biorxiv.org It is also found in the cell wall polysaccharides of Gram-positive bacteria like Lactococcus lactis and Enterococcus faecalis. biorxiv.org The presence of L-rhamnose is often essential for bacterial virulence or even viability, making its biosynthesis pathway a potential therapeutic target. nih.govacs.org Disruption of the rhamnose biosynthesis pathway can severely attenuate bacterial fitness and/or virulence. nih.gov For example, deletion of rmlB or rmlD in Vibrio cholerae results in defective colonization. biorxiv.org In Pseudomonas aeruginosa, disruption of the rml pathway can be lethal. biorxiv.org Glycosylation of flagellin, which can contain L-rhamnose, has also been shown to be essential for bacterial virulence and host specificity. biorxiv.org

Fungal Pathogenicity: Rhamnose-containing glycans have also been implicated in fungal-host interactions, including adhesion, recognition, virulence, and biofilm formation in several fungi. researchgate.net A study on the vascular wilt fungus Verticillium dahliae showed that a putative nucleotide-rhamnose synthase/epimerase-reductase (NRS/ER), involved in L-rhamnose biosynthesis, is essential for the fungus's pathogenicity on tomato and Nicotiana benthamiana plants. nih.gov

Host Defense Modulation: Fucosylated oligosaccharides on host cells can serve as recognition sites for pathogens. frontiersin.org However, fucosylated oligosaccharides in maternal milk can act as decoys, blocking the binding of pathogens that utilize fucose-binding lectins as receptors. frontiersin.org Furthermore, host fucose in the mammalian gut can suppress the virulence of pathogens and pathobionts, in addition to acting as a food source for beneficial gut symbionts. nih.govnih.gov

Components of Secondary Metabolites (e.g., Antibiotics, Antifungals)

6-Deoxy-hexoses are frequently found as structural components of a wide variety of natural products, including antibiotics, antifungals, and anticancer agents. tandfonline.comfrontiersin.org These sugars are often crucial for the biological activity of these compounds. frontiersin.orgnih.govoup.com

Antibiotics: A large number of secondary metabolites from actinomycetes contain 6-deoxy sugar residues. google.com Examples include aminoglycosides (e.g., spectinomycin, kasugamycin, streptomycin), polyenes (e.g., amphotericin A, nystatin), macrolides (e.g., erythromycin, avermectin), nucleosides (e.g., antibiotic A201A), and anthracyclines (e.g., daunorubicin). google.com Amino-, C-branched, and O-methylated 6-deoxyhexoses are particularly important in the biosynthesis of clinically significant antibiotics like tylosin (B1662201), erythromycin, and oleandomycin, and their presence is essential for antibiotic activity. nih.gov The removal of these sugar moieties can significantly influence or completely abolish the antibacterial activity of certain compounds. oup.com

Antifungals: 6-deoxyaminosugars are also components of antifungal antibiotics like nystatin. ntnu.no

Molecular Recognition of Cellular Targets

The sugar components of glycosylated natural products often participate in the interaction and molecular recognition of cellular targets. tandfonline.comfrontiersin.org This recognition is crucial for the bioactivity of these compounds. frontiersin.org The presence of sugar moieties, including 6-deoxy-hexoses, influences drug-target interactions, cellular uptake mechanisms, and metabolic stability.

Glycosyltransferases Utilizing this compound Donors

Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds, typically using nucleotide-activated sugars as donors. acs.org Several GTs utilize nucleotide-activated 6-deoxy-hexoses as substrates to modify target molecules, including proteins, lipids, and other carbohydrates. researchgate.netnih.gov

Fucosyltransferases (e.g., FUT8, FUT12/POFUT1, FUT13/POFUT2)

Fucosyltransferases (FUTs) are a family of enzymes that transfer fucose (6-deoxy-L-galactose) from GDP-fucose to acceptor molecules. researchgate.netnih.govnih.gov In mammals, there are 13 known FUTs that incorporate fucose into N-glycans, O-glycans, and glycolipids. researchgate.netnih.govnih.govacs.orgscispace.com

Essential Roles: Three fucosyltransferases, FUT8, FUT12 (POFUT1), and FUT13 (POFUT2), are essential for proper development in mice. researchgate.netnih.govnih.govacs.orgscispace.com FUT8 catalyzes the α(1,6)-linked core fucosylation of asparagine-linked N-acetylglucosamine (GlcNAc) in N-linked glycans. researchgate.net POFUT1 is responsible for transferring fucose to serine or threonine residues within epidermal growth factor (EGF) repeats, while POFUT2 modifies thrombospondin type 1 repeats (TSRs). nih.gov

Biological Implications: Fucose modifications mediated by FUTs are implicated in various biological functions, including immunity and cancer. researchgate.netnih.govnih.govacs.orgscispace.com Congenital mutations in the GDP-fucose transporter can lead to severe developmental and immune deficiencies, highlighting the critical role of fucose in these processes. researchgate.netnih.govnih.gov

Rhamnosyltransferases (RTs) and Their Substrate Preferences

Rhamnosyltransferases (RTs) are enzymes that incorporate L-rhamnose into glycans in bacteria and plants, utilizing dTDP-L-rhamnose as the glycosyl donor. acs.orgfrontiersin.org Bacterial RTs are involved in the biosynthesis of cell envelope components, including O-antigen polysaccharides. acs.orgnih.gov

Substrate Specificity: Studies on bacterial RTs have shown a preference for pyrimidine (B1678525) nucleotide-linked 6-deoxysugars, rather than those containing a C6-hydroxyl, as donors. acs.orgnih.govnih.govresearchgate.net While glycolipid acceptors require a lipid, variations in isoprenoid chain length and stereochemistry can be tolerated. acs.orgnih.gov For example, while dTDP-β-L-rhamnose is a preferred donor, dTDP-β-L-fucose (another this compound) also showed binding to an E. coli RT, albeit with lower affinity, indicating the importance of the C2-hydroxyl conformation for recognition. acs.orgnih.gov In contrast, sugars with a C6-hydroxyl, such as dTDP-β-L-mannose and dTDP-α-glucose, showed significantly reduced binding. acs.org

Therapeutic Potential: Since L-rhamnose is required for the biosynthesis of bacterial glycans involved in survival or host infection, RTs represent potential targets for the development of new antibiotics or antivirulence agents. acs.orgnih.gov Inhibition of RTs can reduce levels of RT-dependent O-antigen polysaccharides in Gram-negative cells, offering a strategy to prevent bacterial infections. acs.orgnih.gov

Implications for Glycodiversification in Natural Product Research

Glycodiversification, the process of creating structural diversity in the glycan portions of natural products, is a significant area in natural product research. nih.gov 6-Deoxy-hexoses play a central role in this process, particularly in bacteria. frontiersin.orgd-nb.infonih.govrsc.org

Biosynthetic Pathways: The biosynthesis of most bacterial deoxysugars, including many 6-deoxy-hexoses found in natural products, shares common early steps. frontiersin.orgd-nb.infonih.gov These pathways typically begin with the conversion of glucose-1-phosphate to a nucleotide-activated glucose (e.g., TDP-glucose), followed by the action of a nucleotide-d-glucose 4,6-dehydratase to produce a nucleotide-4-keto-6-deoxy-d-glucose intermediate. frontiersin.orgnih.govrsc.org This intermediate is crucial as the 4-keto group activates the sugar for subsequent enzymatic modifications, such as epimerization, reduction, amination, and methylation, leading to the vast structural diversity observed in 6-deoxy-hexoses. frontiersin.orgd-nb.infonih.govrsc.org

Genetic Regulation and Metabolic Control of 6 Deoxy Hexose Pathways

Genetic Organization of Biosynthetic Gene Clusters

The genes responsible for the synthesis and metabolism of 6-deoxy-hexoses are frequently organized into distinct gene clusters within bacterial genomes oup.comnih.govpnas.org. In E. coli, the genetic determinants for L-rhamnose metabolism, encompassing transport (rhaT), catabolism (rhaBAD operon), and regulation (rhaRS operon), are situated at different genomic locations mdpi.com. Similarly, the genes for L-fucose metabolism are found in a gene cluster, although the precise arrangement, such as the independent control of the aldolase (B8822740) gene, may vary asm.org.

The initial steps in the biosynthesis of activated 6-deoxy-hexoses, like dTDP-L-rhamnose, involve nucleotidyltransferases such as RmlA. This enzyme catalyzes the coupling of a hexose-1-phosphate, typically alpha-D-glucose-1-phosphate, with deoxythymidine triphosphate (dTTP) nih.gov. Subsequent enzymatic reactions, often mediated by enzymes like TDP-glucose 4,6-dehydratase, lead to the formation of a 4-keto-6-deoxy intermediate, a common precursor for various 6-deoxy-hexoses fao.org. These biosynthetic genes are commonly found clustered with genes associated with the production of natural products containing 6-deoxy-hexose moieties fao.org.

Transcriptional and Post-Transcriptional Regulation of this compound Metabolism

The expression of genes involved in the metabolism of 6-deoxy-hexoses is subject to stringent control at both the transcriptional and post-transcriptional levels. This regulatory oversight ensures that these metabolic pathways are active only when the corresponding sugars are available and that the accumulation of metabolic intermediates is prevented.

Feedback Inhibition Mechanisms in Nucleotide Sugar Pathways

Nucleotide sugars, serving as activated forms of monosaccharides, are crucial intermediates in the biosynthesis of diverse glycans, including those containing 6-deoxy-hexoses nih.gov. The enzymes within nucleotide sugar biosynthetic pathways are frequently regulated by feedback inhibition exerted by the pathway's end products. For instance, in bacteria, the nucleotidyltransferase RmlA, which catalyzes the initial step in dTDP-L-rhamnose synthesis, is allosterically inhibited by dTDP-L-rhamnose itself nih.govacs.org. This inhibitory mechanism, involving the binding of the nucleotide sugar to a site distinct from the active site, plays a vital role in modulating metabolic flux and maintaining appropriate intracellular levels of nucleotide sugars, thereby preventing the overproduction of specific glycan components nih.govacs.orgasm.orgnih.govresearchgate.net.

Regulation of Enzyme Expression (e.g., rhaBAD promoter system)

Transcriptional regulation is a primary means of controlling the expression of genes involved in this compound catabolism. The rhaBAD operon in E. coli, which is essential for L-rhamnose metabolism, serves as a well-understood model for this type of regulation mdpi.comigem.org. The expression of this operon is controlled by the rhaPBAD promoter, which is responsive to the action of two transcriptional activators, RhaR and RhaS igem.org.

In the presence of L-rhamnose, RhaR stimulates the transcription of the rhaRS operon, leading to an increase in RhaS levels igem.org. Subsequently, RhaS, in complex with L-rhamnose, binds to the rhaPBAD promoter, activating the transcription of the structural genes rhaB, rhaA, and rhaD. These genes encode L-rhamnulose kinase, L-rhamnose isomerase, and L-rhamnulose-1-phosphate aldolase, respectively, the enzymes necessary for L-rhamnose catabolism igem.orgnih.govfrontiersin.org. This inducible system ensures high-level expression of the metabolic machinery when L-rhamnose is present igem.org.

The rhaBAD promoter system is also subject to carbon catabolite repression, primarily mediated by the CRP-cAMP complex igem.org. This regulatory mechanism prioritizes the utilization of glucose, a preferred carbon source, by repressing the expression of genes involved in the metabolism of alternative sugars like rhamnose when glucose is available igem.org. The coordinated action of RhaR, RhaS, L-rhamnose, and the CRP-cAMP complex at the rhaPBAD promoter enables precise control over L-rhamnose utilization in E. coli igem.orgnih.govfrontiersin.orgasm.org.

Metabolic Flux Analysis of this compound Utilization

Metabolic flux analysis (MFA) is a valuable technique for quantifying the rates of metabolic reactions within a cellular network under specific conditions tum.decreative-proteomics.com. Applying MFA to the study of this compound metabolism provides crucial insights into the flow of carbon and energy through these pathways.

Carbon and Energy Metabolism in Microorganisms (e.g., E. coli L-rhamnose and L-fucose metabolism)

In E. coli, L-fucose and L-rhamnose are metabolized via parallel pathways that converge at the intermediate lactaldehyde asm.org. Following transport into the cell, these sugars undergo a series of enzymatic transformations. L-rhamnose is isomerized to L-rhamnulose, which is then phosphorylated to L-rhamnulose 1-phosphate. This phosphorylated intermediate is subsequently cleaved by an aldolase into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde igem.org. Similarly, L-fucose is isomerized to L-fuculose, phosphorylated to L-fuculose 1-phosphate, and cleaved into DHAP and lactaldehyde .

DHAP enters the glycolytic pathway, contributing to ATP generation and the synthesis of biomass precursors researchgate.net. The metabolic fate of lactaldehyde, the other cleavage product, is contingent on the availability of oxygen researchgate.netnih.gov. Under aerobic conditions, lactaldehyde is predominantly oxidized to pyruvate (B1213749), which is then channeled into the central metabolic pathways nih.gov. This process facilitates the complete utilization of carbon derived from 6-deoxy-hexoses for energy production and biosynthesis .

Quantitative metabolic analyses, including studies utilizing 13C tracing, have provided a detailed understanding of this compound metabolism in E. coli under both anaerobic and aerobic conditions biorxiv.orgiafns.orgnih.govasm.org. These studies have revealed that even in the presence of oxygen, a significant fraction of lactaldehyde can be reduced to 1,2-propanediol biorxiv.orgiafns.orgnih.govasm.org.

Fermentative Metabolism and By-product Formation (e.g., 1,2-propanediol)

Under anaerobic conditions, lactaldehyde produced from this compound metabolism is primarily reduced to L-1,2-propanediol igem.orgnih.goviafns.orgnih.govasm.org. This reaction, catalyzed by enzymes like propanediol (B1597323) oxidoreductase (encoded by fucO in the fucose regulon), is crucial for regenerating NAD+, which is necessary to sustain glycolytic activity asm.orgresearchgate.netnih.gov. The production of 1,2-propanediol under anaerobic conditions allows the cell to continue metabolizing the this compound and generate ATP through substrate-level phosphorylation in the absence of an external electron acceptor biorxiv.orgresearchgate.netnih.govasm.org.

Interestingly, metabolic flux analysis has demonstrated that 1,2-propanediol is also a significant by-product during aerobic growth on L-rhamnose and L-fucose in E. coli biorxiv.orgiafns.orgnih.govasm.orgasm.org. This observation highlights the notable contribution of fermentative pathways to this compound metabolism even in the presence of oxygen biorxiv.orgiafns.orgasm.org. This phenomenon, characterized by the production of fermentative end products under aerobic conditions, is indicative of overflow metabolism researchgate.net. The formation of 1,2-propanediol during aerobic growth can result in a substantial loss of carbon, with up to 38% of the consumed this compound being converted into this by-product nih.gov. This suggests that the regulation of lactaldehyde dissimilation is more complex than a simple switch between aerobic and anaerobic pathways researchgate.netnih.gov.

The production of 1,2-propanediol can occur directly from lactaldehyde catalyzed by propanediol oxidoreductase, or potentially from DHAP via methylglyoxal (B44143) synthase and subsequent detoxification enzymes nih.gov. The precise contribution of these different routes under varying environmental conditions is an area of ongoing investigation.

Enzymes Involved in this compound Catabolism

The catabolism of 6-deoxy-hexoses, particularly L-fucose and L-rhamnose, has been extensively studied, primarily in bacteria where these sugars can serve as important carbon sources. Two main catabolic pathways have been identified: a phosphorylated pathway and a non-phosphorylated (or oxidative) pathway. The enzymes involved in these pathways facilitate the conversion of the deoxy-hexose into intermediates that can enter central metabolism, such as glycolysis.

Phosphorylated Pathway

The phosphorylated pathway is the canonical route for L-fucose and L-rhamnose catabolism in many bacteria, including Escherichia coli and Salmonella enterica. This pathway typically involves three key enzymatic steps.

L-Fucose Catabolism (Phosphorylated Pathway)

In the phosphorylated L-fucose catabolic pathway, L-fucose is converted to dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. The enzymes involved are:

L-Fucose Isomerase (FucI) : This enzyme catalyzes the reversible isomerization of L-fucose (an aldose) to L-fuculose (a ketose). nih.govwikipedia.orgebi.ac.uknih.govebi.ac.ukmdpi.com This is the initial step in the pathway. FucI from Escherichia coli is a hexameric enzyme, and its structure has been determined. wikipedia.org Some L-fucose isomerases require metal ions, such as Mn²⁺, for activity. nih.govebi.ac.uk

L-Fuculose Kinase (FucK) : L-fuculose is then phosphorylated by FucK, an ATP-dependent kinase, to form L-fuculose-1-phosphate. nih.govfrontiersin.org

L-Fuculose-1-phosphate Aldolase (FucA) : This enzyme catalyzes the cleavage of L-fuculose-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. nih.govnih.govebi.ac.ukwikipedia.orgnih.gov FucA is a Class II aldolase and typically requires a divalent metal ion, such as zinc (Zn²⁺) or magnesium (Mg²⁺), for catalytic activity. nih.govebi.ac.ukebi.ac.uk DHAP is a glycolytic intermediate, while L-lactaldehyde can be further metabolized. nih.govfrontiersin.orgfrontiersin.org

Research findings highlight the importance of these enzymes in bacterial fucose utilization. For instance, structural and functional analyses of fucose-processing enzymes from Streptococcus pneumoniae have shown that SpFcsI, SpFcsK, and SpFcsA act sequentially to produce dihydroxyacetone phosphate. nih.gov Studies on Klebsiella aerogenes have indicated that L-fuculose-1-phosphate can act as an inducer for the expression of L-fucose pathway enzymes. nih.gov

L-Rhamnose Catabolism (Phosphorylated Pathway)

Similarly, the phosphorylated L-rhamnose catabolic pathway converts L-rhamnose into DHAP and L-lactaldehyde. The enzymes are:

L-Rhamnose Isomerase (RhaA) : This enzyme catalyzes the reversible isomerization of L-rhamnose (an aldose) to L-rhamnulose (a ketose). frontiersin.orgwikipedia.orgnih.govnih.govnih.govqmul.ac.ukebi.ac.ukresearchgate.net Like FucI, RhaA is the first committed step in this pathway. L-rhamnose isomerase from Escherichia coli is specific for L-rhamnose, while the enzyme from Pseudomonas stutzeri exhibits broader substrate specificity. qmul.ac.uk L-RhI activity is often dependent on divalent metal ions. nih.govqmul.ac.ukebi.ac.uk

L-Rhamnulose Kinase (RhaB) : L-rhamnulose is phosphorylated by RhaB, an ATP-dependent kinase, to form L-rhamnulose-1-phosphate. frontiersin.orgnih.govwikipedia.orghmdb.caebi.ac.ukqmul.ac.uk This enzyme belongs to the phosphotransferase family and requires Mg²⁺ or Mn²⁺ for catalysis. ebi.ac.uk

L-Rhamnulose-1-phosphate Aldolase (RhaD) : This enzyme catalyzes the cleavage of L-rhamnulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. frontiersin.orgnih.govhmdb.canih.govebi.ac.ukwikipedia.orgrcsb.orgrcsb.org RhaD is a Class II aldolase and utilizes a divalent metal ion, such as zinc, as an electron sink in its catalytic mechanism. ebi.ac.uk

The phosphorylated pathway for L-rhamnose catabolism is well-characterized in enterobacteria. frontiersin.orgnih.gov Research on Bacillus subtilis has identified a bifunctional enzyme, RhaEW, which acts as both L-rhamnulose-phosphate aldolase and L-lactaldehyde dehydrogenase, catalyzing two consecutive steps in the pathway. frontiersin.orgnih.govasm.org

Here is a summary of the enzymes in the phosphorylated catabolic pathways:

Enzyme NameEC NumberReaction CatalyzedSubstrate(s)Product(s)Pathway
L-Fucose Isomerase (FucI)5.3.1.25L-Fucose <=> L-FuculoseL-FucoseL-FuculoseFucose
L-Fuculose Kinase (FucK)2.7.1.51ATP + L-Fuculose => ADP + L-Fuculose 1-phosphateATP, L-FuculoseADP, L-Fuculose 1-phosphateFucose
L-Fuculose-1-phosphate Aldolase (FucA)4.1.2.17L-Fuculose 1-phosphate <=> Dihydroxyacetone phosphate + L-LactaldehydeL-Fuculose 1-phosphateDHAP, L-LactaldehydeFucose
L-Rhamnose Isomerase (RhaA)5.3.1.14L-Rhamnose <=> L-RhamnuloseL-RhamnoseL-RhamnuloseRhamnose
L-Rhamnulose Kinase (RhaB)2.7.1.5ATP + L-Rhamnulose => ADP + L-Rhamnulose 1-phosphateATP, L-RhamnuloseADP, L-Rhamnulose 1-phosphateRhamnose
L-Rhamnulose-1-phosphate Aldolase (RhaD)4.1.2.19L-Rhamnulose 1-phosphate <=> Dihydroxyacetone phosphate + L-LactaldehydeL-Rhamnulose 1-phosphateDHAP, L-LactaldehydeRhamnose

Note: EC numbers are provided where available. Some enzymes may have multiple names in common use.

Non-Phosphorylated (Oxidative) Pathway

An alternative, non-phosphorylated catabolic pathway for L-rhamnose has been identified in some fungi and bacteria, such as Azotobacter vinelandii, Sphingomonas sp., and Aspergillus nidulans. frontiersin.orgnih.govcdnsciencepub.comresearchgate.netresearchgate.netd-nb.info This pathway converts L-rhamnose to pyruvate and L-lactaldehyde. frontiersin.orgnih.govcdnsciencepub.comresearchgate.net

The enzymes involved in this pathway include:

L-Rhamnose-1-dehydrogenase : Catalyzes the oxidation of L-rhamnose to L-rhamnono-γ-lactone, typically using NAD⁺ as a cofactor. frontiersin.orgnih.govcdnsciencepub.comresearchgate.net

L-Rhamnono-γ-lactonase : Hydrolyzes L-rhamnono-γ-lactone to L-rhamnonate. frontiersin.orgnih.govresearchgate.net

L-Rhamnonate dehydratase : Dehydrates L-rhamnonate to 2-keto-3-deoxy-L-rhamnonate. frontiersin.orgnih.govcdnsciencepub.comresearchgate.net

L-2-keto-3-deoxyrhamnonate aldolase : Cleaves 2-keto-3-deoxy-L-rhamnonate into pyruvate and L-lactaldehyde. frontiersin.orgnih.govcdnsciencepub.comresearchgate.net

Studies in Pichia stipitis have confirmed the presence and activity of L-rhamnose dehydrogenase, L-rhamnonate dehydratase, and 2-keto-3-deoxy-L-rhamnonate aldolase in this non-phosphorylated pathway. cdnsciencepub.com

While the phosphorylated pathway is more common in bacteria, the non-phosphorylated pathway provides an alternative route for L-rhamnose catabolism in specific organisms. frontiersin.orgnih.govresearchgate.net

Here is a summary of the enzymes in the non-phosphorylated L-rhamnose catabolic pathway:

Enzyme NameEC NumberReaction CatalyzedSubstrate(s)Product(s)Pathway
L-Rhamnose-1-dehydrogenase1.1.1.173L-Rhamnose + NAD⁺ => L-Rhamnono-γ-lactone + NADH + H⁺L-Rhamnose, NAD⁺L-Rhamnono-γ-lactone, NADH, H⁺Rhamnose (Non-P)
L-Rhamnono-γ-lactonase3.1.1.65L-Rhamnono-γ-lactone + H₂O => L-RhamnonateL-Rhamnono-γ-lactone, H₂OL-RhamnonateRhamnose (Non-P)
L-Rhamnonate dehydratase4.2.1.90L-Rhamnonate => 2-keto-3-deoxy-L-rhamnonate + H₂OL-Rhamnonate2-keto-3-deoxy-L-rhamnonate, H₂ORhamnose (Non-P)
L-2-keto-3-deoxyrhamnonate aldolase4.1.2.-2-keto-3-deoxy-L-rhamnonate <=> Pyruvate + L-Lactaldehyde2-keto-3-deoxy-L-rhamnonatePyruvate, L-LactaldehydeRhamnose (Non-P)

Further Metabolism of L-Lactaldehyde

Both the phosphorylated and non-phosphorylated pathways for L-fucose and L-rhamnose catabolism produce L-lactaldehyde. frontiersin.orgnih.govresearchgate.netresearchgate.net L-lactaldehyde can be further metabolized. In Escherichia coli, L-lactaldehyde can be oxidized to L-lactate by an aldehyde dehydrogenase (AldA) under aerobic conditions or reduced to 1,2-propanediol by a lactaldehyde reductase (RhaO/FucO) under anaerobic conditions. frontiersin.org In Bifidobacterium infantis, L-lactaldehyde is converted to 1,2-propanediol under anaerobic conditions. frontiersin.org

Regulatory Mechanisms

The expression and activity of enzymes involved in this compound catabolism are often subject to genetic regulation. In Escherichia coli, the genes encoding the L-rhamnose catabolic enzymes (RhaA, RhaB, RhaD) and the rhamnose transporter (RhaT) are organized into operons (rhaSR and rhaBAD) and regulated by transcriptional activators RhaS and RhaR. nih.govasm.org In Bacillus subtilis, the rhaEWRBMA operon, containing genes for L-rhamnose catabolism enzymes and a DeoR-type transcriptional regulator (RhaR), is repressed by RhaR and derepressed by L-rhamnulose-1-phosphate. asm.org Carbon catabolite repression, often mediated by proteins like CcpA in Bacillus subtilis, can also influence the expression of these catabolic genes in the presence of preferred carbon sources like glucose. asm.orgd-nb.info

Detailed research findings, such as those from comparative genomics studies, have revealed variations in transcriptional regulators and pathway components across different bacterial species, highlighting the diverse strategies employed for this compound utilization. frontiersin.orgnih.gov

Advanced Analytical Methodologies for 6 Deoxy Hexose Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide valuable information about the chemical structure and linkages of 6-deoxy-hexoses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of carbohydrates, including 6-deoxy-hexoses. Specifically, 1H NMR can be used for glycan linkage analysis. Analysis of 1H NMR spectra allows for the identification of characteristic signals corresponding to the methyl protons at the C-6 position of 6-deoxy-hexoses, typically appearing around 1.25 ppm for L-fucosyl residues apsnet.org. NMR can reveal the anomeric configuration (alpha or beta) and the glycosidic linkages to other sugar residues within an oligosaccharide or polysaccharide chain acs.orgoup.com. For instance, 1H NMR has been used to determine the presence and linkage of L-fucose in fucosylated oligomannosidic N-glycans nih.gov. The chemical shift of fucose is sensitive to the linkage type bohrium.com. Two-dimensional NMR experiments, such as TOCSY and NOESY, provide further spatial correlation information, aiding in the complete assignment of sugar residues and their linkages oup.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy can provide complementary information regarding the functional groups present in 6-deoxy-hexoses and the types of linkages. While less detailed than NMR for specific linkage analysis, IR spectroscopy can indicate the presence of hydroxyl groups, C-H stretches (including those from the deoxy position), and glycosidic bonds. For example, the FT-IR spectrum of a rhamnan (B1165919) demonstrated that L-rhamnose residues were α-linked nih.gov.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating 6-deoxy-hexoses from complex mixtures and for their quantitative analysis.

Liquid Chromatography (LC)

Liquid chromatography, including techniques like High-Performance Liquid Chromatography (HPLC) and Microcolumn LC, is widely used for the separation and quantification of monosaccharides, including 6-deoxy-hexoses. LC methods often involve pre- or post-column derivatization to facilitate detection, particularly when using UV or fluorescence detectors tandfonline.com. However, methods using pulsed electrochemical detection can allow for sensitive estimation of sugars without derivatization tandfonline.comtandfonline.com. HPLC has been employed for the rapid determination of free fucose in urine tandfonline.comtandfonline.com. A validated HPLC method for the quantification of fucose in Sargassum horneri extracts used a C18 column with UV detection at 250 nm e-jkfn.org. LC-MS/MS methods have also been developed for the analysis of sugars like rhamnose in biological samples chromatographyonline.com. Size exclusion chromatography (SEC), a type of LC, can be used to analyze the molecular weight distribution of polysaccharides containing 6-deoxy-hexoses waters.comlcms.cz.

Capillary Electrophoresis (CE) and Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF)

Capillary Electrophoresis (CE) offers a rapid and efficient alternative for carbohydrate analysis. Neutral carbohydrates, like 6-deoxy-hexoses, can be separated in CE by ionization of their hydroxyl groups at high pH or by complexation with charged agents researchgate.net. CE with direct UV detection at 270 nm has been developed for the simultaneous separation of neutral carbohydrates, including fucose and rhamnose nih.gov. Capillary zone electrophoresis (CZE), a mode of CE, separates ions based on their charge-to-size ratio researchgate.netvtt.fi. While rhamnose may produce a lower signal compared to other sugars in some CE methods, increasing NaOH concentration can enhance its signal vtt.fi. CE coupled with electrochemiluminescence detection has also been investigated for monosaccharide determination nih.gov. Although not explicitly detailed for CGE-LIF of 6-deoxy-hexoses in the search results, CE-based techniques are generally applicable to the analysis of carbohydrates, and LIF is a highly sensitive detection method often used with derivatized sugars.

Gas-Liquid Chromatography (GLC) for Alditol Acetate Derivatives

Gas-Liquid Chromatography (GLC) is a standard method for the analysis of monosaccharide compositions of polysaccharides. This technique typically involves the hydrolysis of the polysaccharide to release monosaccharides, followed by reduction of the sugars to alditols and acetylation to form volatile alditol acetates restek.comasm.org. These alditol acetates are then separated and detected by GLC, often coupled with mass spectrometry (GC-MS) for identification espublisher.comglyco.ac.runih.govscispace.comnih.gov. GLC analysis of alditol acetates has been used to determine the monosaccharide composition of various polysaccharides containing fucose and rhamnose apsnet.orgespublisher.comglyco.ac.runih.govscispace.com. This method allows for the quantitative analysis of 6-deoxy-hexoses within a mixture of other monosaccharides apsnet.orgnih.gov. Methylation analysis, followed by hydrolysis and GLC-MS of partially methylated alditol acetates, is a crucial technique for determining the glycosidic linkages within polysaccharides containing 6-deoxy-hexoses glyco.ac.ruscispace.commdpi.comcdnsciencepub.comcdnsciencepub.com.

Mass Spectrometry (MS) for Glycan and Glycopeptide Characterization

Mass spectrometry is a powerful tool for the structural analysis of carbohydrates, including those containing 6-deoxy-hexoses like fucose and rhamnose. Different ionization techniques and MS approaches provide complementary information regarding molecular weight, composition, and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is widely used for analyzing glycans and glycopeptides. ESI typically produces multiply charged ions, which is advantageous for the detection of larger molecules within a limited m/z range. acs.org While glycans themselves may not yield abundant ion signals due to their hydrophilicity and lack of basic sites for protonation, derivatization can improve ionization efficiency. beilstein-institut.dewiley-vch.de ESI is directly compatible with online chromatography, such as liquid chromatography (LC), enhancing the ability to detect low abundance glycans and glycoconjugates. nih.gov ESI-MS can be used to determine the molecular composition of glycans in terms of hexoses, N-acetylhexosamines, deoxyhexoses, and sialic acids. nih.gov For instance, ESI-MS analysis has been used to reveal the formation of reduced substrates, such as dTDP-6-deoxy-D-allose, by observing the appearance of corresponding peaks. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another key technique for glycan analysis. beilstein-institut.denih.gov MALDI-TOF (Time-of-Flight) analysis has been a traditional approach for one-dimensional glycan profiling. beilstein-institut.de Permethylated glycans are particularly amenable to MALDI-MS and tandem MS methods as they are more stable than native or reductively aminated counterparts. nih.gov MALDI-MS can be used to obtain glycan profiles from various sample types, including dried blood spots. universiteitleiden.nl For example, MALDI-TOF-MS has been used to compare glycan profiles from plasma, venous blood, and finger-tip blood. universiteitleiden.nl MALDI-MS can also be used to determine the mass of intermediates and final products in enzymatic reactions involving deoxysugars. pnas.org

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS), also known as MS², is crucial for obtaining detailed structural information about glycans and glycopeptides. acs.orgucdavis.edu Collision-induced dissociation (CID) is a commonly used fragmentation technique in MS/MS. acs.orgucdavis.edu CID of protonated oligosaccharides in positive ion mode primarily yields B-fragments resulting from glycosidic bond cleavage. acs.org The abundance of cross-ring fragments, which provide more detailed linkage information, can be increased by the coordination of metal cations or by employing CID in negative ion mode. acs.org Depending on the monosaccharide type (e.g., hexose (B10828440), pentose (B10789219), or deoxyhexose), oligosaccharides can produce unique fragmentation spectra, with characteristic neutral losses. acs.orgnih.gov For example, a deoxyhexose yields a loss of 146 Da. acs.orgnih.gov Tandem MS can reveal structural information such as the degree of polymerization and some sequence information. acs.orgnih.gov However, differentiating isomers or branching positions can be challenging with standard LC-MS/MS workflows as many monosaccharides have identical masses. acs.orgnih.gov Multistage tandem MS methods have been developed for the gas phase dissection of permethylated glycans using ion trap instruments, representing a powerful approach for glycan structural analysis. nih.gov

Porous Graphitized Carbon Chromatography Mass Spectrometry (PGC-MS)

Porous Graphitized Carbon Chromatography (PGC) coupled with Mass Spectrometry (PGC-MS) is a powerful method for isomer-specific glycan analysis due to its exceptional chromatographic selectivity, capable of separating even closely related isomers. biorxiv.org PGC-LC-MS/MS is widely used for the analysis of both O-glycans and N-glycans. biorxiv.org This technique can reveal the presence of multiple isomers for glycans with the same monosaccharide composition, including those containing deoxyhexoses. biorxiv.org For instance, PGC-ESI-MS has been used to analyze O-glycans and reduced N-glycans, revealing compositions containing hexoses and deoxyhexoses. nih.gov PGC-LC-ESI-MS/MS has also been applied to the structural analysis of glycans from glycoproteins. copanusa.com

Quantitative Analysis of Glycosylation Profiles

Mass spectrometry-based methods can be used for the quantitative analysis of glycosylation profiles. nih.govtandfonline.com This involves determining the relative abundance of different glycan species present in a sample. tandfonline.comtandfonline.com Quantitative data can often be obtained from peak intensities in the mass spectra. nih.gov While some MS methods allow for the detection and quantitation of major glycoforms, challenges may exist in quantifying lower abundance species or those with low signal intensities. tandfonline.com Methods like HILIC-UPLC with fluorescence detection are often used as reference methods for quantitative glycan profiling due to their precision. tandfonline.comtandfonline.com MS-based methods can also show good intra-day variation for quantitative analysis. tandfonline.com

Enzymatic and Colorimetric Assays

Enzymatic and colorimetric assays provide alternative or complementary approaches for the analysis of 6-deoxy-hexoses.

Colorimetric assays can be used for the detection of reaction products involving the biosynthesis of deoxy sugars. nih.govresearchgate.net For example, a colorimetric assay has been developed for the detection of NDP-4-keto-6-deoxy hexoses, which are products of nucleotide sugar 4,6-dehydratases. nih.govresearchgate.net This assay utilizes concentrated sulfuric acid and an ethanolic resorcinol (B1680541) solution, where the keto-function of the product reacts with resorcinol to form a colored complex with an absorption maximum at 510 nm. nih.govresearchgate.net This method allows for reliable product detection at low concentrations and can be applied in microtiter plates, making it suitable for screening and kinetic analysis of enzymes involved in deoxy sugar biosynthesis. nih.govresearchgate.net Another colorimetric assay procedure for determining 6-deoxyhexose concentration involves the detection of formaldehyde (B43269) released after periodate (B1199274) oxidation. nih.gov This method has been applied to determine fucose concentration in the presence of other monosaccharides. nih.gov

Enzyme assays are used to characterize the activity of enzymes involved in the synthesis and modification of 6-deoxy-hexoses. pnas.orgnih.gov These assays often couple the enzyme reaction to a detectable change, such as the production or consumption of a cofactor like NADH, which can be measured spectrophotometrically. researchgate.netnih.gov Enzyme assays have been used to confirm the presence and activity of enzymes in biosynthetic pathways leading to the formation of 2,6-dideoxyhexoses. nih.gov They are also crucial for characterizing the activity of enzymes that convert NDP-hexoses to NDP-4-keto-6-deoxy hexoses. nih.govresearchgate.netfrontiersin.org Enzymatic methods can also be used for the production of various 6-deoxy-aldohexoses from precursors like L-rhamnose. nih.gov

L-Cysteine-Sulfuric Acid Method for 6-Deoxyhexose Content Determination

The L-cysteine-sulfuric acid method is a colorimetric assay specifically utilized for the determination of 6-deoxyhexose content in samples. This method is based on the reaction of 6-deoxyhexoses with L-cysteine and sulfuric acid under specific conditions, resulting in the formation of a colored complex that can be measured spectrophotometrically researchgate.netapsnet.orgasm.orgasm.org.

The principle involves the dehydration of 6-deoxyhexoses by concentrated sulfuric acid to form furfural (B47365) derivatives. These derivatives then react with L-cysteine to produce a chromophore with a characteristic absorbance spectrum. The absorbance intensity is directly proportional to the concentration of 6-deoxyhexoses in the sample, allowing for their quantification using a standard curve asm.org.

Studies have demonstrated the application of this method for selectively determining 6-deoxyhexoses in the presence of other sugars like pentoses and hexoses by employing dual-wavelength spectrophotometry researchgate.net. For instance, the appropriate wavelength for measuring 6-deoxyhexoses using the cysteine-phenol-sulfuric acid system was reported as 398 nm, while hexoses were measured at 499 nm and pentoses at 462 nm, with a common reference wavelength of 424 nm researchgate.net. The L-cysteine-sulfuric acid method has been used in the characterization of extracellular polysaccharides, indicating the presence of a 6-deoxyhexose component asm.org. The spectra obtained showed typical absorption curves for 6-deoxyhexoses, with a maximum at 400 mu asm.org.

Anthrone-Sulfuric Acid Method for Total Hexoses

The anthrone-sulfuric acid method is a widely used colorimetric technique for the determination of total carbohydrates, including hexoses, in a sample itu.edu.trnih.govmicrobenotes.com. While not specific to 6-deoxy-hexoses, it is often used in conjunction with other methods to provide a broader picture of the carbohydrate composition.

The method relies on the principle that carbohydrates are dehydrated by concentrated sulfuric acid to form furfural (from pentoses) or hydroxymethylfurfural (from hexoses) derivatives. These derivatives then condense with anthrone (B1665570) reagent to produce a characteristic blue-green colored complex that absorbs light strongly at around 620-625 nm itu.edu.trnih.govmicrobenotes.comsci-hub.se. The intensity of the color is proportional to the total carbohydrate concentration, typically quantified using a glucose standard curve itu.edu.trmicrobenotes.com.

This method is relatively simple and insensitive to interference from other cellular components, making it suitable for estimating the total saccharide content in various samples itu.edu.tr. It has been applied in the analysis of polysaccharides from different sources, including tea and bacterial extracellular polysaccharides, to determine their total hexose content researchgate.netapsnet.org. Although it reacts well with hexoses like glucose and galactose, and also rhamnose (a 6-deoxyhexose), its reactivity can be less pronounced with other sugar types like uronic acids and hexosamines sci-hub.se.

In Vitro Enzyme Assays for Biochemical Characterization

In vitro enzyme assays are powerful tools for studying the enzymes involved in the biosynthesis, modification, or degradation of 6-deoxy-hexoses. These assays allow for the characterization of enzyme activity, substrate specificity, kinetic parameters, and the identification of reaction products oup.comuoguelph.canih.govjmb.or.kr.

By reconstituting specific enzymatic reactions in a controlled laboratory setting, researchers can gain detailed insights into the biochemical pathways involving 6-deoxy-hexoses. For example, in vitro enzyme assays have been used to characterize enzymes responsible for the biosynthesis of unusual deoxysugars, including dTDP-6-deoxy-D-allose, which is an intermediate in macrolide antibiotic biosynthesis oup.com. These assays often involve incubating the purified enzyme with its substrate (e.g., a nucleotide-activated sugar precursor) and necessary cofactors, followed by analysis of the reaction products using techniques such as chromatography (e.g., HPLC, capillary electrophoresis) or mass spectrometry oup.comuoguelph.canih.govuwo.ca.

Enzyme assays can reveal the stereospecificity of reactions and the influence of different substrates or inhibitors on enzyme activity oup.comnih.govjmb.or.kr. This information is crucial for understanding the precise mechanisms of deoxysugar biosynthesis and for potential applications in metabolic engineering or the development of enzyme inhibitors as therapeutic agents oup.comuwo.ca.

Integration of Multi-Omics Approaches in 6-Deoxy-Hexose Research

The integration of multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, is increasingly being utilized in carbohydrate research, including the study of 6-deoxy-hexoses. This holistic approach provides a more comprehensive understanding of the complex biological systems involving these sugars mdpi.comfrontiersin.orgnih.gov.

By combining data from different omics levels, researchers can correlate genetic information (genomics), gene expression patterns (transcriptomics), protein abundance and function (proteomics), and metabolite profiles (metabolomics) to elucidate the pathways and regulatory networks associated with this compound biosynthesis, metabolism, and function mdpi.comfrontiersin.org. For instance, integrating metabolomics with genomics can help identify genetic variations that influence the levels of specific metabolites, including deoxysugars mdpi.com.

Chemoenzymatic Synthesis and Biotechnological Applications

Synthetic Strategies for 6-Deoxy-Hexoses

Synthetic approaches to 6-deoxy-hexoses can broadly be categorized into de novo syntheses and conversions from more readily available sugar precursors. researchgate.netthieme-connect.com

De Novo Chemical Synthesis Approaches

De novo synthesis provides a route to construct 6-deoxy-hexoses from simpler, non-carbohydrate starting materials. This approach can offer advantages in accessing both D- and L-isomers, as well as non-natural analogues. thieme-connect.com An attractive de novo method developed by O'Doherty and co-workers utilizes acyl furan (B31954) as a starting material, employing Noyori's reduction and Achmatowicz rearrangement as key steps to access 6-deoxy-L-sugars. google.com Another de novo asymmetric synthesis approach involves a palladium(0)-catalyzed glycosylation in combination with a Wharton rearrangement/epoxide-opening reaction sequence to access sugars with specific stereochemistries. researchgate.net A highly divergent de novo asymmetric synthesis of benzyl (B1604629) α-6-deoxyaltropyranoside and other deoxy congeners has been achieved via a common pyranone intermediate, relying on palladium(0)-catalyzed glycosylation and subsequent transformations. acs.org

Conversion from D-Sugars via Epimerization or Head-to-Tail Inversion

Converting readily available D-sugars into 6-deoxy-hexoses, particularly the less common L-isomers, is a significant synthetic strategy. These strategies often involve epimerization or head-to-tail inversion of the sugar backbone. researchgate.netthieme-connect.com For instance, the synthesis of L-altrose and its 6-deoxy derivative from D-galactose and D-fucose, respectively, has been achieved through a key 5-epimerization step utilizing a Mitsunobu inversion of open-chain D-hexoses. researchgate.net Selective epimerization at specific carbon positions can be achieved using various catalysts. For example, Wilkinson's catalyst has shown effectiveness in epimerizing saccharides with equatorial β-C substitution, while Shvo's catalyst is preferred for those with axial β-C substitution. thieme-connect.com Photodecarboxylation-alkylation of conformationally locked monosaccharides can lead to the inversion of stereochemistry at C5, enabling the synthesis of L-sugars from their D-counterparts. acs.org

Transformation of L-Sugars via Homologation or Rearrangements

Transformation of readily available L-sugars, such as L-rhamnose and L-fucose, offers another avenue for synthesizing various 6-deoxy-L-hexoses. researchgate.netgoogle.com These transformations can involve homologation of shorter-chained carbohydrates or rearrangements of L-hexoses. researchgate.netthieme-connect.com Bols and coworkers reported the synthesis of all eight stereoisomers of 6-deoxy-L-hexoses as thioglycoside donors starting from L-rhamnose or L-fucose, employing stereoselective reductions or Mitsunobu inversions. google.com A method for the synthesis of 6-deoxy-L-hexoses from L-rhamnose involves regioselective protection, triflation, and subsequent nitrite (B80452) anion or water-mediated inversion. google.com Efficient transformation of L-rhamnose into all isomeric 6-deoxy-L-hexoses has been achieved through regio- and stereoselective nucleophilic displacements of triflates, involving regioselective protections, one-pot double displacements, and cascade inversions. acs.org

Chemoenzymatic Production of 6-Deoxy-Hexoses and Derivatives

Chemoenzymatic approaches combine the specificity of enzymatic reactions with the versatility of chemical synthesis, offering powerful routes for the production of 6-deoxy-hexoses and their derivatives. tandfonline.com

Use of Transketolase for Fructose (B13574) Derivatives

Transketolase (TK) is an enzyme that catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. core.ac.uk While typically involved in the pentose (B10789219) phosphate (B84403) pathway, TK can be utilized in the synthesis of deoxy-fructose derivatives. core.ac.ukcapes.gov.br For example, transketolase has been employed in the chemoenzymatic synthesis of 6-deoxy-D-fructose and 6-deoxy-L-sorbose. core.ac.uk It can also be used in the synthesis of 4-deoxy-D-fructose 6-phosphate by transferring a hydroxyacetyl group from L-erythrulose onto 2-deoxy-D-erythrose 4-phosphate. capes.gov.br Some transketolases can utilize various sugars as substrates, including fructose 6-phosphate. core.ac.uk

Enzymatic Oxidation Protocols (e.g., Galactose Oxidase)

Enzymatic oxidation protocols, particularly those employing galactose oxidase, are valuable for introducing aldehyde functionalities into carbohydrates. Galactose oxidase (GOase) is a copper-containing enzyme that catalyzes the oxidation of the C-6 hydroxyl group of D-galactose and its derivatives to the corresponding aldehyde, with the concomitant reduction of oxygen to hydrogen peroxide. caltech.eduwikipedia.orgresearchgate.netresearchgate.net While its primary substrate is D-galactose, GOase can act on other primary alcohols and galactose-containing saccharides, including oligosaccharides and polysaccharides. wikipedia.orgresearchgate.netresearchgate.net The enzyme exhibits strict regioselectivity for the C-6 primary hydroxyl group. researchgate.netresearchgate.net This enzymatic oxidation can be used to functionalize polysaccharides containing terminal galactose residues. researchgate.net The reaction conditions for galactose oxidase-catalyzed oxidation of galactose derivatives have been optimized for aldehyde production and to minimize side product formation. researchgate.net

Production from L-Rhamnose using Aldose Isomerases (e.g., 6-deoxy-L-glucose, 6-deoxy-L-altrose, 6-deoxy-L-allose)

L-Rhamnose, a naturally occurring 6-deoxy-hexose, serves as a valuable starting material for the enzymatic production of other rare 6-deoxy-aldohexoses. Aldose isomerases play a key role in these transformations by catalyzing the isomerization between aldoses and ketoses.

One approach involves the use of L-rhamnose isomerase (RhaI) to convert L-rhamnose (6-deoxy-L-mannose) into L-rhamnulose (6-deoxy-L-fructose). researchgate.net Subsequently, other aldose isomerases and epimerases can act on these intermediates to produce different 6-deoxy-aldohexoses. For instance, 6-deoxy-L-psicose can be produced from L-rhamnose using a combination of L-rhamnose isomerase and D-tagatose 3-epimerase. researchgate.nettandfonline.com Purified 6-deoxy-L-psicose can then be isomerized to 6-deoxy-L-altrose using L-arabinose isomerase and to 6-deoxy-L-allose using L-ribose isomerase. researchgate.nettandfonline.comnih.gov L-rhamnulose can be converted to 6-deoxy-L-glucose using D-arabinose isomerase. researchgate.nettandfonline.comnih.gov

Studies have investigated the equilibrium ratios and production yields of these enzymatic reactions. For example, the equilibrium ratio of 6-deoxy-L-psicose to 6-deoxy-L-altrose was found to be 60:40, while the ratio of 6-deoxy-L-psicose to 6-deoxy-L-allose was 40:60. researchgate.nettandfonline.comnih.gov The conversion of L-rhamnulose to 6-deoxy-L-glucose showed an equilibrium ratio of 27:73. researchgate.nettandfonline.comnih.gov Production yields from L-rhamnose have been reported as 5.4% for 6-deoxy-L-glucose, 14.6% for 6-deoxy-L-altrose, and 25.1% for 6-deoxy-L-allose. researchgate.nettandfonline.comnih.gov These findings demonstrate the potential of using aldose isomerases for the biocatalytic production of various 6-deoxy-L-aldohexoses from a common starting material. researchgate.nettandfonline.comnih.gov

Here is a summary of reported production yields:

ProductStarting MaterialEnzymes UsedProduction Yield from L-Rhamnose (%)
6-deoxy-L-glucoseL-RhamnoseL-Rhamnose isomerase, D-tagatose 3-epimerase, D-arabinose isomerase5.4
6-deoxy-L-altroseL-RhamnoseL-Rhamnose isomerase, D-tagatose 3-epimerase, L-arabinose isomerase14.6
6-deoxy-L-alloseL-RhamnoseL-Rhamnose isomerase, D-tagatose 3-epimerase, L-ribose isomerase25.1

Synthesis of Modified 6-Deoxy-Hexoses (e.g., 3-deoxy-3-fluoro-L-fucose)

Modified 6-deoxy-hexoses, such as fluorinated derivatives, are of interest as chemical probes and potential inhibitors in glycobiology. The synthesis of these modified sugars often involves chemoenzymatic approaches.

The synthesis of 3-deoxy-3-fluoro-L-fucose, for example, has been achieved through a strategy involving a D- to L-sugar translation and enzymatic oxidation of 3-deoxy-3-fluoro-L-fucitol. whiterose.ac.ukrsc.orgyork.ac.uk This modified sugar has been shown to be a substrate for enzymatic activation and glycosylation by fucosyltransferases, demonstrating its utility as a chemical probe in studying fucosylation. whiterose.ac.ukrsc.orgyork.ac.uk

Other examples of modified 6-deoxy-hexoses include 6-deoxy-6-fluoro-hexoses, which have been synthesized through methods involving free radical bromination and nucleophilic fluorination. rsc.org These synthetic routes highlight the power of combining chemical transformations with enzymatic steps to access a range of modified 6-deoxy-sugars.

Chemoenzymatic Synthesis of Nucleotide-Activated Sugars

Nucleotide-activated sugars are essential substrates for glycosyltransferases, the enzymes responsible for the biosynthesis of complex carbohydrates and glycoconjugates. Chemoenzymatic methods are valuable for the synthesis of these activated forms of 6-deoxy-hexoses.

For instance, the flexible substrate specificity of enzymes from the dTDP-L-rhamnose biosynthetic pathway in Salmonella enterica has been exploited for the chemoenzymatic synthesis of dTDP-activated 2,6-dideoxyhexoses. capes.gov.brnih.gov This approach has yielded compounds such as dTDP-2-deoxy-α-D-glucose and dTDP-2,6-dideoxy-4-keto-α-D-glucose, which serve as important intermediates and donor substrates for characterizing glycosyltransferases involved in the biosynthesis of polyketides and other antibiotics. capes.gov.brnih.gov

Chemoenzymatic strategies have also been employed for the synthesis of C6-modified GDP-D-mannose sugar nucleotides, providing tools to probe enzymes like GDP-D-mannose dehydrogenase. acs.org These examples underscore the utility of chemoenzymatic synthesis in generating the activated forms of 6-deoxy-sugars required for investigating glycosylation pathways and synthesizing complex glycans.

6-Deoxy-Hexoses as Building Blocks for Complex Carbohydrates and Glycoconjugates

6-Deoxy-hexoses are important building blocks for the construction of a wide variety of complex carbohydrates and glycoconjugates found in nature. These molecules play crucial roles in biological recognition events, cell-cell interactions, and immune responses.

In bacteria, 6-deoxy-sugars are frequently found in cell wall polysaccharides, such as lipopolysaccharides (LPS) and extracellular polysaccharides (EPS), as well as in glycoproteins and glycosylated secondary metabolites like antibiotics. oup.com For example, L-fucose and L-rhamnose are common 6-deoxy-hexoses found in bacterial polysaccharides. nih.gov The presence of specific 6-deoxy-sugars in bacterial glycans can contribute to their antigenicity and interaction with host organisms.

In mammals, L-fucose is a significant this compound component of N-linked and O-linked glycoproteins and glycolipids. nih.govnih.gov Fucosylated glycans are involved in various physiological processes, including cell adhesion, signaling, and immune responses. nih.govnih.gov Examples include the fucose residues present in ABO blood group antigens and Lewis system antigens. nih.gov

The synthesis of complex carbohydrates and glycoconjugates containing 6-deoxy-hexoses often requires access to suitably protected 6-deoxy-sugar building blocks. Both chemical and chemoenzymatic methods are employed to prepare these building blocks for subsequent glycosylation reactions. google.comrroij.com The ability to synthesize well-defined glycans containing 6-deoxy-hexoses is crucial for understanding their biological functions and for developing carbohydrate-based vaccines and therapeutics. google.com

Exploitation of this compound Enzymes for Biocatalysis and Therapeutic Inhibitor Development

Enzymes involved in the biosynthesis and metabolism of 6-deoxy-hexoses are valuable targets for biocatalysis and the development of therapeutic inhibitors. Their specificity and catalytic efficiency make them attractive tools for synthetic applications and potential drug development.

Aldose isomerases and epimerases that act on 6-deoxy-sugars, as discussed in Section 7.2.3, are examples of enzymes exploited for the biocatalytic production of rare sugars. researchgate.nettandfonline.comnih.govcore.ac.uknih.gov These enzymes can be used in isolated form or as part of whole-cell biocatalysts to convert readily available substrates like L-rhamnose into less common 6-deoxy-hexoses. researchgate.nettandfonline.comnih.govcore.ac.uk

Furthermore, enzymes in the biosynthetic pathways of bacterial 6-deoxy-sugars are being explored as targets for the development of antibacterial therapeutics. oup.com Since some bacterial 6-deoxy-sugars are not found in human glycans, inhibiting the enzymes responsible for their synthesis could selectively target bacterial pathogens without interfering with human metabolic pathways. oup.com For instance, enzymes in the dTDP-L-rhamnose pathway in Mycobacterium tuberculosis, which are essential for cell wall biosynthesis, are being investigated as potential drug targets. mit.edu Rational design of inhibitors targeting these enzymes is an active area of research. mit.edu

Glycosidases that hydrolyze glycans containing 6-deoxy-hexoses are also potential targets for therapeutic intervention. Inhibitors of these enzymes could be relevant for treating diseases where aberrant glycosidase activity is implicated. ontosight.ai

The exploitation of this compound enzymes extends to their use in modifying and synthesizing complex glycans, contributing to the field of glycochemistry and glycobiology. whiterose.ac.ukrsc.orgyork.ac.uk

Occurrence and Distribution of 6 Deoxy Hexoses in Biological Systems

Prevalence in Prokaryotic Organisms

Prokaryotic organisms, particularly bacteria, exhibit a widespread prevalence of 6-deoxy-hexoses. These sugars are commonly found as constituents of cell surface glycans, including lipopolysaccharides (LPS), extracellular polysaccharides (EPS), capsules, and glycoproteins. oup.combiorxiv.orgnih.govacs.org The incorporation of 6-deoxy-hexoses into these structures is often linked to bacterial virulence, host interaction, and structural stability. oup.combiorxiv.orgacs.org

In Gram-Negative Bacteria

Gram-negative bacteria frequently incorporate 6-deoxy-hexoses into their lipopolysaccharides (LPS), which are major components of their outer membrane. LPS typically consist of lipid A, a core oligosaccharide, and a variable O-antigen polysaccharide chain. nih.gov 6-deoxy-hexoses are commonly found within the O-antigen.

Several notable Gram-negative bacteria feature 6-deoxy-hexoses in their cell surface structures:

Helicobacter pylori : This bacterium, known for colonizing the gastric mucosa, incorporates L-fucose and D-rhamnose into its LPS. oup.comebi.ac.ukwikipedia.org H. pylori is also recognized for producing fucosylated glycans that mimic host Lewis blood group antigens, potentially aiding in immune evasion. frontiersin.org

Pseudomonas aeruginosa : A common opportunistic pathogen, P. aeruginosa contains both L-fucose and D-rhamnose in its LPS and EPS. oup.comebi.ac.ukwikipedia.org

Actinobacillus actinomycetemcomitans : Serotype a of this bacterium contains 6-deoxy-d-talose as a constituent of its LPS. oup.com A. actinomycetemcomitans serotype c produces a specific polysaccharide antigen, 6-deoxy-L-talan, which contains 6-deoxy-L-talose. google.comnih.gov

Salmonella : Species like Salmonella enterica include L-rhamnose in the O-antigen component of their LPS. nih.govbiorxiv.org

E. coli : Many Escherichia coli strains produce extracellular polysaccharides, such as colanic acid, which contain L-fucose. oup.com E. coli can utilize both L-rhamnose and L-fucose as carbon and energy sources. nih.govmdpi.com L-rhamnose is also found in the O-antigen of E. coli. biorxiv.orgacs.org Furthermore, 6-deoxy-L-talose is present in the O45, O45-related, and O66 antigens of E. coli. google.com

Other Gram-negative bacteria reported to contain 6-deoxy-hexoses include:

Pseudomonas syringae: Contains L-rhamnose and D-rhamnose in its flagellin. biorxiv.org

Xanthomonas campestris: Features D-rhamnose in its EPS. ebi.ac.uk

Campylobacter fetus: Contains D-rhamnose. ebi.ac.uk

Aeromonas hydrophila O:34: Contains 6-deoxy-L-talose as a dominant component of its O-polysaccharide. mdpi.com

Pseudoalteromonas rubra: Contains 2-acetamido-2,6-dideoxy-d-xylo-hexos-4-ulose. mdpi.com

Yersinia pseudotuberculosis and Providencia stuartii O44:H4: Contain 6-deoxy-L-glucose (L-quinovose) in their O-polysaccharides. google.com

In Gram-Positive Bacteria

Gram-positive bacteria also widely utilize 6-deoxy-hexoses, predominantly L-rhamnose, in their cell wall structures. While some Gram-positive bacteria possess wall teichoic acids (WTA), many, particularly within the genera Streptococcus, Enterococcus, and Lactococcus, synthesize rhamnose-rich cell wall polysaccharides (Rha-CWPS) that can constitute a significant portion of the cell wall mass. nih.govoup.comencyclopedia.pub

Key examples in Gram-positive bacteria include:

Streptococcus : Many Streptococcus species contain large amounts of L-rhamnose in their cell wall-anchored polysaccharides (Rha-CWPS). nih.govoup.comencyclopedia.pub These Rha-CWPS were historically significant for the Lancefield serological classification of streptococci. nih.gov However, Rha-CWPS are notably absent in Streptococcus pneumoniae, which instead has WTA and lipoteichoic acids in its cell wall and is covered by a polysaccharide capsule. nih.gov

Enterococcus and Lactococcus : Similar to Streptococcus, many species within these genera contain substantial amounts of L-rhamnose in their cell wall polysaccharides. nih.govoup.comencyclopedia.pub Enterococcus faecalis and Lactococcus lactis are examples where L-rhamnose is a component of the O-antigen of LPS. biorxiv.org

Mycobacterium : This genus of acid-fast bacteria, which includes Mycobacterium tuberculosis, incorporates rhamnose into its outer cell membrane. Here, rhamnose forms a linker that covalently connects the arabinogalactan (B145846) layer to the peptidoglycan. ebi.ac.ukbiorxiv.orgacs.org This rhamnose-containing linker is essential for the viability of Mycobacterium tuberculosis. biorxiv.orgacs.org

Ruminococcus gnavus : This anaerobic Gram-positive bacterium, found in the human gut microbiota, produces a rhamnose-rich CWPS. nih.gov

Association with Bacterial Cell Walls and Capsules

6-deoxy-hexoses are crucial structural and functional components of various bacterial cell envelope layers. They are found in lipopolysaccharides (LPS), particularly in the O-antigen chain of Gram-negative bacteria, contributing to serological diversity and playing roles in host interaction and virulence. oup.comebi.ac.uknih.gov In Gram-positive bacteria, L-rhamnose is a major constituent of cell wall polysaccharides (CWPS) that are anchored to the peptidoglycan layer, providing structural support and potentially mediating interactions with the environment and host. nih.govoup.comencyclopedia.pub

Capsular polysaccharides (CPS), which form an outer layer surrounding some bacteria, can also contain 6-deoxy-hexoses. These capsules are important virulence factors, protecting bacteria from phagocytosis and contributing to immune evasion. nih.govresearchgate.net While the composition of capsules varies widely between bacterial species and serotypes, the presence of 6-deoxy sugars like methyl pentoses has been reported in some capsular polysaccharides. researchgate.netmdpi.com Furthermore, 6-deoxy-hexoses can be found in extracellular polysaccharides (EPS) secreted by bacteria, which contribute to biofilm formation and other environmental interactions. oup.comebi.ac.uk

A summary of the prevalence of key 6-deoxy-hexoses in selected bacterial genera is presented in the table below:

Bacterial GenusGram StainCommon 6-Deoxy-Hexoses PresentAssociated Structures
HelicobacterNegativeL-Fucose, D-RhamnoseLPS, Fucosylated Glycans
PseudomonasNegativeL-Fucose, D-RhamnoseLPS, EPS, Flagellin
ActinobacillusNegative6-deoxy-D-Talose, 6-deoxy-L-TalanLPS, Polysaccharide Antigen
SalmonellaNegativeL-RhamnoseLPS (O-antigen)
EscherichiaNegativeL-Fucose, L-Rhamnose, 6-deoxy-L-Talose, L-QuinovoseEPS (Colanic Acid), LPS (O-antigen), O-Antigens
StreptococcusPositiveL-RhamnoseCell Wall Polysaccharides
EnterococcusPositiveL-RhamnoseCell Wall Polysaccharides, LPS (O-antigen)
LactococcusPositiveL-RhamnoseCell Wall Polysaccharides, LPS (O-antigen)
MycobacteriumPositiveRhamnoseOuter Cell Membrane (Linker)
RuminococcusPositiveL-RhamnoseCell Wall Polysaccharides

Presence in Eukaryotic Systems

6-deoxy-hexoses are also found in eukaryotic organisms, although their distribution and types are generally more restricted compared to prokaryotes. In eukaryotes, L-fucose is the most prominent 6-deoxy-hexose and is primarily involved in glycosylation, modifying proteins and lipids. oup.commdpi.comnih.govresearchgate.netoup.com

In Mammals

In mammals, L-fucose is a significant component of various glycoconjugates, including N-linked and O-linked glycoproteins and glycolipids. oup.commdpi.comnih.govresearchgate.netoup.comnih.gov It is incorporated into these structures through specific fucosyltransferases, utilizing GDP-fucose as the activated sugar donor. nih.govoup.comnih.gov

L-fucose plays critical roles in numerous mammalian biological processes:

ABO Blood Group Antigens and Lewis Glycans : L-fucose is an essential structural determinant of the human ABO blood group antigens and Lewis (Le) glycans. oup.comnih.govfrontiersin.orgnih.govresearchgate.netoup.comnih.govrsc.orgwikipedia.org The presence or absence of specific fucosylated structures on red blood cells and other cell types defines an individual's blood group. nih.govwikipedia.org

Cell Adhesion and Recognition : Fucosylated glycans are involved in cell-cell recognition and adhesion processes, which are fundamental to development, immune responses, and inflammation. oup.comnih.govresearchgate.netoup.comnih.gov For instance, specific fucosylated structures are ligands for selectins, a class of adhesion molecules important in leukocyte trafficking. researchgate.netnih.gov

Other Biological Functions : Fucosylation has been implicated in a wide range of other functions, including signal transduction, host-microbe interactions, and even pathological processes like cancer metastasis. oup.comnih.govresearchgate.netoup.com Core fucosylation of N-glycans, specifically an α1,6-linkage to the innermost GlcNAc, is a common modification with significant functional implications, including modulating antibody activity. nih.govwikipedia.org

In contrast to L-fucose, L-rhamnose is generally considered absent in humans. ebi.ac.uknih.govbiorxiv.orgnih.govencyclopedia.pubresearchgate.net While one source mentions L-rhamnose as a potential human metabolite or detected in specific locations like platelets and cytoplasm, its widespread structural incorporation into mammalian glycans, unlike L-fucose, is not established. nih.gov D-fucose is also rare and has not been found in mammals. oup.com

In Plants and Invertebrates

6-deoxy-hexoses are also present in other eukaryotic lineages, including plants and invertebrates. L-fucose is a common constituent of N-linked glycans on the cell surfaces of both plants and insects. wikipedia.orgnih.govcambridge.org It is also the fundamental structural unit of fucoidan (B602826), a sulfated polysaccharide found in brown seaweed. tandfonline.comwikipedia.org

L-rhamnose is frequently found in plants. It is a common component of complex pectin (B1162225) polysaccharides, which are major constituents of plant cell walls. frontiersin.org L-rhamnose also occurs as a glycone component in numerous plant glycosides. ebi.ac.ukwikipedia.org Plants such as buckthorn (Rhamnus), poison sumac, and species in the genus Uncaria are known sources from which rhamnose can be isolated. ebi.ac.ukwikipedia.org Microalgae, specifically diatoms (class Bacillariophyceae), have also been reported to produce rhamnose. ebi.ac.ukwikipedia.org Beyond L-fucose and L-rhamnose, other 6-deoxy-hexoses can be found in plant natural products, such as Datiscoside C, isolated from Datisca glomerata, which contains 6-deoxy-L-allose. google.com

Invertebrates also exhibit the presence of fucosylated glycans. frontiersin.orgnih.govcambridge.org Specific fucosylated epitopes, such as fucosylated LacNAc (Lewis x, LeX) and LacdiNAc (LDNF), have been identified in invertebrates like the blood fluke Schistosoma mansoni and certain nematodes. cambridge.org

A summary of the prevalence of key 6-deoxy-hexoses in eukaryotic organisms is presented in the table below:

Eukaryotic GroupCommon 6-Deoxy-Hexoses PresentAssociated Structures
MammalsL-FucoseN-linked and O-linked Glycoproteins, Glycolipids (ABO blood group antigens, Lewis glycans)
PlantsL-Fucose, L-Rhamnose, othersN-linked Glycans, Pectin Polysaccharides, Glycosides, Fucoidan
InvertebratesL-FucoseN-linked Glycans, Fucosylated Epitopes (LeX, LDNF)

In Fungi (e.g., Basidiomycetes N- and O-glycans)

While L-fucose is a common constituent of N-linked glycans in vertebrates, invertebrates, and plants, its presence in fungal glycoproteins was historically not widely reported. nih.govnih.gov However, research has revealed the occurrence of deoxyhexose residues in the N- and O-glycans of several basidiomycetes, a subphylum of fungi that includes many edible mushrooms. nih.govnih.govresearchgate.net

Studies on the fruit bodies of Cantharellus cibarius (chanterelles), a basidiomycete, detected N-glycans and O-glycans containing one to six deoxyhexose residues. nih.govnih.govresearchgate.net Through techniques such as mass spectrometry, glycosidase digestion, and nuclear magnetic resonance (NMR) spectroscopy, these deoxyhexoses in C. cibarius N-glycans were identified as L-fucose. nih.govnih.govresearchgate.net Specifically, L-fucose was found to be in an α1,6-linkage to an α1,6-mannose residue within oligomannosidic N-glycans. nih.govresearchgate.net This finding was significant as it represented a hitherto unknown modification in fungal N-glycans. nih.govresearchgate.net In addition to fucosylated N-glycans, short O-linked mannan (B1593421) chains substituted with fucose were also observed on chanterelle proteins. nih.govnih.govresearchgate.net

The presence of L-fucose in the protein-linked glycans of basidiomycetes suggests that it represents a prominent feature of glycosylation in the fungal kingdom, although it had remained undiscovered in this context for a considerable time. nih.govnih.govresearchgate.net Other 6-deoxy-hexoses, such as rhamnose, have also been identified as monosaccharidic building blocks in the extracellular polysaccharide (EPS) matrices of different fungal species, including the basidiomycete Trametes versicolor. oup.com Rhamnose-containing glycans in fungi have been implicated in processes related to host-pathogen interactions, such as adhesion, recognition, virulence, and biofilm formation. researchgate.net

Distribution within Glycosylated Secondary Metabolites

6-Deoxy-hexoses are frequently found as glycosyl components of a wide array of secondary metabolites across various organisms, including bacteria, plants, and fungi. tandfonline.comresearchgate.netnih.govrsc.org These sugar moieties often play a crucial role in the biological activity of the compounds to which they are attached, influencing properties such as solubility, stability, and interaction with target molecules. tandfonline.comoup.comnih.gov

In bacteria, deoxy sugars, including 6-deoxy-hexoses like L-rhamnose and L-fucose, are common constituents of lipopolysaccharides (LPSs), extracellular polysaccharides (EPSs), glycoproteins, and various classes of glycosylated secondary metabolites, notably antibiotics. tandfonline.comoup.com The biosynthesis of these 6-deoxy sugars in bacteria typically involves nucleoside diphosphate-activated hexoses, proceeding through a 4-keto-6-deoxy intermediate. nih.govoup.comnih.gov This intermediate can then undergo further enzymatic modifications, leading to the diverse structures of deoxy sugars found in natural products. nih.govrsc.orgoup.com

Examples of glycosylated secondary metabolites containing 6-deoxy-hexoses are numerous and structurally diverse. For instance, 6-deoxy-L-mannose (L-rhamnose) is a component of bacterial polysaccharides like gellan and rhamsan gum. tandfonline.com 6-Deoxy-L-galactose (L-fucose) is a major component of fucoidan from brown seaweed and is also present in bacterial glycoconjugates. tandfonline.comwikipedia.org

Beyond common examples like fucose and rhamnose, other 6-deoxy-hexoses and their derivatives are found in specific secondary metabolites. For example, 6-deoxy-D-glucose (quinovose) occurs widely in natural products. researchgate.net dTDP-6-deoxy-D-allose has been identified as a crucial intermediate in the biosynthesis of the mycinose (B1239270) sugar found in several macrolide antibiotics, including dihydrochalcomycin and tylosin (B1662201). oup.com

Fungi also produce secondary metabolites containing this compound units. The orsellides A-E, isolated from Chaetomium sp., are novel esters consisting of orsellinic acid and a 6-deoxyhexose. researchgate.net These represent rare examples of fungal metabolites containing deoxyhexose building blocks, which are more typically characteristic of bacterial secondary metabolites. researchgate.net

The structural diversity of 6-deoxy-hexoses and their various linkages contribute significantly to the functional complexity of the glycoconjugates and secondary metabolites in which they are found. Their presence can influence molecular recognition events, modulate biological activities, and contribute to the structural integrity of cellular components.

Evolutionary Perspectives of 6 Deoxy Hexose Metabolism

Evolutionary Trajectories of Deoxysugar Biosynthetic Pathways

The biosynthesis of 6-deoxy-hexoses typically proceeds through pathways involving nucleotide-activated sugar precursors. Two prominent examples, L-fucose and L-rhamnose, are synthesized via distinct but related routes. L-rhamnose biosynthesis in bacteria commonly follows the Rml pathway, starting from glucose 1-phosphate and involving a series of enzymatic steps catalyzed by RmlA, RmlB, RmlC, and RmlD, leading to the production of dTDP-L-rhamnose portlandpress.comnih.govasm.org. Plants and other eukaryotes often utilize NRS/ER or RHM pathways for UDP-L-rhamnose synthesis, which can involve large, multifunctional enzymes portlandpress.comresearchgate.net. The divergence in nucleotide activation (dTDP vs. UDP) and enzyme organization (separate enzymes vs. multifunctional proteins) highlights different evolutionary strategies in achieving the same metabolic outcome.

Other 6-deoxy-hexoses, such as the 3,6-dideoxyhexoses colitose, abequose, tyvelose (B24345), and paratose, found predominantly in bacterial lipopolysaccharides, are synthesized via pathways that often involve dehydratase and epimerase/reductase enzymes acting on nucleotide-activated precursors like GDP-mannose or CDP-glucose portlandpress.comwikipedia.orgresearchgate.netoup.comnih.gov. For instance, colitose biosynthesis involves enzymes like ColD, a PLP-dependent dehydratase responsible for C-3 deoxygenation wikipedia.orgresearchgate.netnih.gov. The biosynthesis of tyvelose and paratose from CDP-glucose also involves C3 deoxygenation, albeit through a different mechanism involving two enzymes nih.govbiorxiv.org.

The genetic loci encoding the enzymes for deoxysugar biosynthesis are often clustered, particularly in bacteria, forming rfb regions associated with O-antigen synthesis asm.orgasm.org. Analysis of these gene clusters in different bacterial strains and species, such as Escherichia coli O55 and O157, reveals evidence of evolutionary events like gene acquisition, loss, and recombination, contributing to the diversity of O-antigen structures asm.orgasm.org. Lateral gene transfer is considered a significant factor in the evolution of these gene clusters and the spread of deoxysugar synthesis capabilities among bacteria researchgate.netasm.orgasm.org.

A simplified overview of common deoxysugar biosynthetic pathways is presented below:

DeoxysugarPrecursor SugarNucleotideKey Enzymatic StepsCommon Organisms
L-RhamnoseGlucoseTDP or UDPActivation, 4,6-dehydration, 3,5-epimerization, 4-reductionBacteria, Plants
L-FucoseMannoseGDPActivation, 4,6-dehydration, 3,5-epimerization, 4-reductionBacteria, Animals, Plants
ColitoseMannoseGDPActivation, 4,6-dehydration, 3-dehydration, reductionBacteria
AbequoseMannoseCDPActivation, 4,6-dehydration, 3-dehydration, epimerizationBacteria
TyveloseGlucoseCDPActivation, 4,6-dehydration, 3-dehydration, epimerizationBacteria
ParatoseGlucoseCDPActivation, 4,6-dehydration, 3-dehydration, epimerizationBacteria
AscaryloseGlucoseCDPActivation, 4,6-dehydration, 3-dehydration, epimerizationNematodes, Bacteria

Adaptive Significance of 6-Deoxy-Hexose Production in Microorganisms

The presence of 6-deoxy-hexoses in microbial glycoconjugates confers significant adaptive advantages. In bacteria, they are frequently found in the O-antigen component of lipopolysaccharides (LPS), which are major constituents of the outer membrane of Gram-negative bacteria. The O-antigen is highly variable in structure due to the diversity of sugars, including deoxysugars, and their linkages. This structural variability is crucial for immune evasion, as the O-antigen is a primary target of host antibodies nih.govasm.org. By altering the composition of their O-antigen through the incorporation of different deoxysugars, bacteria can evade recognition by the host immune system, contributing to their virulence and ability to establish infections nih.govoup.com.

Beyond immune evasion, 6-deoxy-hexoses in bacterial cell surface structures can also play roles in adhesion to host tissues, biofilm formation, and protection against environmental stresses asm.org. For example, fucose and rhamnose in cyanobacterial exopolysaccharides may contribute to cell adhesion and emulsifying properties asm.org.

In nematodes like Caenorhabditis elegans, ascarylose, a 3,6-dideoxyhexose, is a component of ascaroside pheromones, which are involved in regulating development, social behavior, and stress resistance mdpi.comresearchgate.net. The production of these specialized metabolites provides an adaptive advantage in coordinating life cycle stages and responding to environmental cues.

Comparative Glycomics and Phylogenomic Analysis of this compound Synthesis Genes

Comparative glycomics, the study of the entire complement of sugars in an organism or sample, coupled with phylogenomic analysis of the genes involved in glycosylation, provides a powerful approach to understanding the evolution of deoxysugar metabolism. By comparing the structures of glycans containing 6-deoxy-hexoses across different species, researchers can infer evolutionary relationships and the diversification of glycosylation pathways.

Phylogenomic analysis of the enzymes involved in this compound biosynthesis, such as the Rml proteins (RmlA, RmlB, RmlC, RmlD) for rhamnose synthesis or the dehydratases and epimerases/reductases in dideoxyhexose pathways, reveals their evolutionary history and relationships across different domains of life portlandpress.comnih.govbiorxiv.org. Homologs of these genes can be found in diverse organisms, suggesting conserved roles and evolutionary relationships nih.gov.

Comparative studies of gene cluster organization and content in different bacterial lineages highlight the dynamic nature of these loci and the role of horizontal gene transfer in shaping the glycomes of microorganisms asm.orgasm.org.

Implications for Understanding Carbohydrate Metabolism Evolution

The study of this compound metabolism offers several key implications for understanding the broader evolution of carbohydrate metabolism.

Firstly, the diverse biosynthetic pathways leading to different 6-deoxy-hexoses illustrate the remarkable adaptability of metabolic networks. Starting from common hexose (B10828440) precursors like glucose or mannose, distinct enzymatic routes have evolved to generate a variety of deoxysugar structures, each with specific biological roles.

Secondly, the prevalence of gene clustering and evidence of horizontal gene transfer in bacterial deoxysugar synthesis highlights the importance of these mechanisms in the rapid evolution and dissemination of metabolic capabilities asm.orgasm.org. This allows bacteria to acquire novel O-antigen structures, facilitating adaptation to new environments or hosts.

Thirdly, the mechanistic studies of the enzymes involved, such as the PLP-dependent dehydratases and epimerases, provide insights into how new enzymatic functions can evolve from existing protein scaffolds, leading to the diversification of reactions in carbohydrate metabolism nih.govbiorxiv.org.

Finally, the presence of similar deoxysugars and biosynthetic genes in distantly related organisms, such as bacteria and nematodes, suggests ancient origins for some of these pathways or instances of convergent evolution and horizontal gene transfer across different domains of life nih.govresearchgate.net. Understanding the distribution and evolution of this compound metabolism contributes to a more complete picture of the evolutionary history of carbohydrate pathways and their impact on the diversity of life.

Q & A

Q. How is 6-deoxy-hexose identified in complex polysaccharides?

To identify this compound in polysaccharides, a combination of GC-MS (for partially methylated alditol acetates) and NMR spectroscopy (to resolve stereochemistry) is critical. For example, NMR can distinguish 6-deoxy-talose (6dTal) from other isomers by analyzing chemical shifts and coupling constants, while GC-MS confirms the presence of this compound through retention time and fragmentation patterns . Co-elution experiments with synthetic standards (e.g., 6dTal derived from L-fucose) further validate identification .

Q. What chromatographic techniques are effective for separating this compound derivatives?

Porous graphitic carbon-liquid chromatography (PGC-LC) coupled with electrospray ionization mass spectrometry (ESI-MS) is highly effective for separating glycosides and oligomers containing this compound. Thin-layer chromatography (TLC) can resolve oligomeric fragments generated via Smith degradation, particularly when isomeric or anomeric forms complicate separation .

Q. What metabolic pathways involve this compound in bacterial systems?

In E. coli, 6-deoxy-hexoses like L-fucose and L-rhamnose are metabolized to dihydroxyacetone phosphate (DHAP) and lactaldehyde. Under aerobic conditions, lactaldehyde is oxidized to L-lactate for carbon assimilation, while anaerobic conditions favor reduction to (S)-1,2-propanediol . These pathways highlight the role of 6-deoxy-hexoses in central carbon metabolism.

Q. How does this compound contribute to bacterial exopolysaccharide composition?

Structural studies reveal that this compound (e.g., 6dTal) in exopolysaccharides forms linear chains with residues like Glc, Gal, and GalA in molar ratios of 2:2:1:1. Its terminal or 4-substituted positions influence polymer topology, as shown via permethylation linkage analysis and NMR .

Advanced Research Questions

Q. How can contradictions between GC-MS and NMR data in this compound characterization be resolved?

Discrepancies may arise from co-eluting isomers or incomplete methylation. Orthogonal validation is essential:

  • Use synthetic standards (e.g., epimerized L-fucose derivatives) to confirm co-elution patterns .
  • Apply 2D-NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities .
  • Combine permethylation analysis with enzymatic digestion to verify linkage positions .

Q. What strategies optimize the synthesis of rare this compound derivatives?

  • Epimerization at C-2 : Convert L-fucose to 6dTal using stereoselective catalysts under controlled pH and temperature .
  • Protecting group chemistry : Employ regioselective protection (e.g., benzyl or acetyl groups) to direct functionalization at specific hydroxyl positions .
  • Purify intermediates via vacuum-promoted chromatography (v.p.c.) to separate anomers and reduce side products .

Q. How is linear versus branched topology determined in this compound-containing polysaccharides?

Permethylation linkage analysis identifies substitution patterns:

  • Terminal residues (e.g., Glc) and 4-substituted residues (e.g., this compound) suggest linear chains .
  • Branching is ruled out if all residues are singly substituted or terminal, as seen in the exopolysaccharide os211 .

Q. What analytical methods quantify molar ratios of this compound in polysaccharide hydrolysates?

  • PGC-LC-ESI-MS : Quantify aldobiuronic acids and neutral sugars by integrating peak areas and normalizing to internal standards .
  • HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection): Resolve underivatized sugars based on hydroxyl group acidity .

Methodological Considerations

  • Data Validation : Always cross-validate structural assignments using multiple techniques (e.g., GC-MS + NMR + synthetic standards) .
  • Sample Preparation : Mild acid hydrolysis (e.g., 0.1 M TFA, 80°C) preserves this compound integrity while cleaving glycosidic bonds .
  • Statistical Analysis : Apply error-propagation models to molar ratio calculations, especially when integrating overlapping chromatographic peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.